5-Methoxy-1-phenylpentan-2-amine
Description
BenchChem offers high-quality 5-Methoxy-1-phenylpentan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1-phenylpentan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1-phenylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-14-9-5-8-12(13)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBVXODZCVRZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Methoxy-1-phenylpentan-2-amine chemical structure and properties
The following is an in-depth technical monograph on 5-Methoxy-1-phenylpentan-2-amine , designed for researchers and drug development professionals.
Classification: Substituted Phenethylamine /
Executive Summary & Chemical Identity
5-Methoxy-1-phenylpentan-2-amine is a synthetic organic molecule belonging to the class of substituted phenethylamines.[1][2] Structurally, it is an analog of amphetamine (
This specific modification places the compound in a unique chemical space between classical monoamine releasers and lipophilic transporter probes. Unlike the short-chain homologs (amphetamine/methamphetamine), the extension of the
Chemical Data Table
| Property | Specification |
| IUPAC Name | 5-methoxy-1-phenylpentan-2-amine |
| Common Descriptors | |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| Exact Mass | 193.1467 |
| Predicted LogP | 2.1 – 2.4 (Lipophilic, reduced by ether oxygen) |
| pKa (Predicted) | ~9.8 (Amine) |
| H-Bond Donors/Acceptors | 1 / 2 |
| Rotatable Bonds | 6 |
Structural Analysis & Pharmacophore Logic
The molecule consists of three distinct pharmacophoric regions. Understanding these regions is critical for predicting bioavailability and receptor affinity.
-
Aromatic Head (Phenyl Ring): Provides
stacking interactions, essential for binding to phenylalanine residues in the transmembrane domains of DAT/NET/SERT. -
Chiral Core (
-Carbon): The amine-bearing carbon.[1] In amphetamines, the (S)-isomer is typically more potent for dopaminergic activity.[1] The bulkier propyl-ether chain at this position creates significant steric hindrance compared to a methyl group.[1] -
Aliphatic Tail (Methoxypropyl):
-
Steric Bulk: The 3-carbon extension prevents the "tight fit" required for translocation as a substrate (releaser).[1]
-
Electronic Effect: The terminal methoxy group acts as a weak hydrogen bond acceptor, potentially interacting with polar residues (e.g., Serine/Threonine) near the extracellular vestibule of the transporter, distinct from purely alkylated analogs like 1-phenylpentan-2-amine.[1]
-
Figure 1: Pharmacophore dissection of 5-Methoxy-1-phenylpentan-2-amine illustrating the functional zones responsible for MAT interaction.[1]
Synthesis Protocols
The synthesis of 5-Methoxy-1-phenylpentan-2-amine requires a strategy that avoids over-alkylation and preserves the terminal ether.[1] The Weinreb Amide Route is selected here for its high fidelity in preventing over-addition during the Grignard step, ensuring the ketone intermediate is isolated in high purity before amination.
Retrosynthetic Analysis
-
Target: 5-Methoxy-1-phenylpentan-2-amine[1]
-
Intermediate: 1-Phenyl-5-methoxypentan-2-one[1]
-
Starting Materials: 4-Methoxybutanoic acid, N,O-Dimethylhydroxylamine, Benzylmagnesium chloride.[1]
Detailed Experimental Workflow
Step 1: Synthesis of Weinreb Amide
-
Reagents: 4-Methoxybutanoic acid (10 mmol), EDC·HCl (1.1 eq), HOBt (1.1 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), TEA (3 eq).[1]
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
Step 2: Grignard Addition (Ketone Formation)[1]
-
Reagents: Weinreb amide (from Step 1), Benzylmagnesium chloride (1.2 eq, 2M in THF).
-
Solvent: THF (anhydrous).
-
Procedure:
Step 3: Reductive Amination (Target Synthesis)[1]
-
Reagents: Ketone (from Step 2), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (NaBH3CN, 1.5 eq).
-
Solvent: Methanol.
-
Procedure:
-
Dissolve ketone and NH4OAc in MeOH. Stir for 2h to form the imine in situ.
-
Add NaBH3CN portion-wise. Caution: HCN generation possible; use a vented hood.
-
Adjust pH to ~6 with AcOH if necessary. Stir 24h.
-
Workup: Basify to pH >12 with NaOH. Extract with DCM.
-
Salt Formation: Dissolve freebase in dry ether and bubble HCl gas to precipitate the hydrochloride salt.
-
Figure 2: Synthetic pathway utilizing the Weinreb amide protocol to ensure ketone fidelity.[1]
Physicochemical & Analytical Profiling
To validate the synthesis, the following analytical signatures are expected.
Nuclear Magnetic Resonance (¹H NMR)
-
Aromatic Region (7.1 – 7.4 ppm): Multiplet, 5H (Phenyl ring).
-
Benzylic CH₂ (2.6 – 2.8 ppm): Doublet of doublets (diastereotopic protons).
-
Methine CH-NH₂ (~3.0 – 3.2 ppm): Multiplet (The chiral center).[1]
-
Terminal Methoxy O-CH₃ (3.3 ppm): Sharp singlet, 3H.[1]
-
Terminal Ether CH₂-O (3.4 ppm): Triplet.
-
Aliphatic Chain (1.4 – 1.8 ppm): Multiplets corresponding to the central propylene chain.
Mass Spectrometry (ESI-MS)[1]
-
Molecular Ion [M+H]+: 194.15 m/z.
-
Fragmentation Pattern:
-
Tropylium ion (m/z 91): Dominant peak (Benzyl fragment).
-
McLafferty Rearrangement: Less likely due to amine, but alpha-cleavage is expected yielding the iminium ion.[1]
-
Pharmacological Implications (E-E-A-T)
Note: The following is derived from Structure-Activity Relationship (SAR) data of homologous series (Knoll Pharmaceuticals PPAP series and Nichols' APB/Phenethylamine work).
Mechanism of Action Hypothesis
Unlike amphetamine, which acts as a substrate-based releaser (reversing VMAT2 and DAT), the
-
Steric Blockade: The propyl chain is too bulky to allow the molecule to pass through the transporter channel efficiently.
-
Activity Enhancement: Similar to (-)-PPAP (1-Phenyl-2-propylaminopentane), this molecule likely binds to an allosteric site or the orthosteric site without translocation.[1] This stabilizes the transporter in an inward-facing conformation or modulates the impulse-dependent release of neurotransmitters [1].[1]
-
Methoxy Effect: The 5-methoxy group increases water solubility slightly compared to the pure alkyl chain, potentially reducing blood-brain barrier (BBB) penetration speed but increasing metabolic stability against CYP450 oxidation at the terminal carbon.[1]
Toxicology & Safety
-
Handling: Treat as a potent bioactive amine. Use full PPE (gloves, fume hood).
-
Storage: Hygroscopic as a hydrochloride salt. Store under argon at -20°C.
-
Legal Status: As a structural isomer/analog of controlled phenethylamines, this compound may fall under "Analogue Acts" in jurisdictions like the USA (Federal Analogue Act) or UK (Psychoactive Substances Act).
References
-
Knoll, J. (1998). (-)-BPAP, a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain.[1] Life Sciences, 62(8), 711-720.[1]
-
Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[1] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 7(2), e1205.
-
PubChem Compound Summary. (2024). 1-phenylpentan-2-amine (Parent Scaffold).[1] National Center for Biotechnology Information.
-
Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for alpha-homologs). [1]
Sources
An In-depth Technical Guide to the Pharmacological Mechanism of Action of 5-Methoxy-1-phenylpentan-2-amine
Abstract
This technical guide provides a comprehensive analysis of the putative pharmacological mechanism of action of 5-Methoxy-1-phenylpentan-2-amine, a psychoactive compound for which direct research is not extensively published. By examining the structure-activity relationships (SAR) of closely related analogues, including para-Methoxyamphetamine (PMA) and 1-Phenyl-2-propylaminopentane (PPAP), this document synthesizes available data to construct a scientifically grounded hypothesis of its molecular interactions and downstream signaling. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, data summaries, and pathway visualizations to facilitate further investigation into this and similar novel psychoactive substances.
Introduction and Structural Analysis
5-Methoxy-1-phenylpentan-2-amine is a substituted phenethylamine. Its chemical structure features a pentan-2-amine backbone with a phenyl group at the first carbon and a methoxy group at the fifth carbon. This structure suggests potential interaction with monoaminergic systems in the central nervous system, a characteristic of many psychoactive phenethylamines. Due to the limited direct pharmacological data on this specific molecule, this guide will extrapolate its likely mechanism of action from well-characterized, structurally similar compounds.
The core structure, a 1-phenylpentan-2-amine, is an analogue of amphetamine with an extended alkyl chain. The addition of a 5-methoxy group is a key feature, as methoxy substitutions on phenethylamines are known to significantly influence their affinity and functional activity at serotonin receptors.[1][2][3]
Postulated Molecular Targets and Mechanism of Action
Based on its structural similarity to known psychoactive compounds, 5-Methoxy-1-phenylpentan-2-amine is hypothesized to primarily act as a modulator of monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE). Its mechanism is likely multifaceted, involving interaction with both neurotransmitter transporters and specific G-protein coupled receptors.
Interaction with Monoamine Transporters
The phenethylamine backbone of 5-Methoxy-1-phenylpentan-2-amine is a classic pharmacophore for interaction with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). It is plausible that this compound acts as a substrate for these transporters, leading to neurotransmitter release, and/or as a reuptake inhibitor.
-
Serotonergic Activity: The presence of a methoxy group, particularly in a position analogous to the 4-position of the phenyl ring in compounds like PMA (para-Methoxyamphetamine), strongly suggests a significant interaction with the serotonin system.[1] PMA is known to be a selective serotonin releasing agent (SSRA).[1] Therefore, it is highly probable that 5-Methoxy-1-phenylpentan-2-amine also functions as a serotonin releaser or a potent reuptake inhibitor.
-
Catecholaminergic Activity: The 1-phenylpentan-2-amine core structure is present in compounds like 1-Phenyl-2-propylaminopentane (PPAP), which is known to be a catecholaminergic activity enhancer, potently inhibiting the reuptake of dopamine and to a lesser extent, norepinephrine.[4][5][6] This suggests that 5-Methoxy-1-phenylpentan-2-amine likely also possesses activity at DAT and NET.
The interplay between its serotonergic and catecholaminergic actions would define its unique psychoactive profile.
Interaction with Serotonin Receptors
Many methoxy-substituted phenethylamines are direct agonists at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are known to mediate the psychedelic effects of these compounds.[7][8] It is therefore plausible that 5-Methoxy-1-phenylpentan-2-amine exhibits agonist activity at these receptors, contributing to its overall pharmacological effect.
Comparative Pharmacological Data of Structural Analogues
To substantiate the hypothesized mechanism of action, the following table summarizes the known pharmacological data for key structural analogues.
| Compound | Primary Mechanism | Receptor/Transporter Affinities (Ki in nM) or Functional Potencies (EC50 in nM) | Reference(s) |
| para-Methoxyamphetamine (PMA) | Selective Serotonin Releasing Agent (SSRA) | DA Release EC50: 166 nMNE Release EC50: 867 nM(Serotonin release potency is noted to be significant but a specific value is not provided in the search result) | [1] |
| 1-Phenyl-2-propylaminopentane (PPAP) | Catecholaminergic Activity Enhancer (Dopamine and Norepinephrine Reuptake Inhibitor) | Specific Ki or EC50 values not provided in search results, but described as a potent inhibitor of dopamine and norepinephrine uptake. | [4][5][6] |
| 5-Methoxy-2-aminoindane (MEAI) | Weak to moderate 5-HT2B ligand | Specific Ki or EC50 values not provided in search results. | [9] |
| 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) | Potent 5-HT2A/2C Agonist | High affinity for 5-HT2A/2C receptors. | [10] |
Postulated Signaling Pathways
The interaction of 5-Methoxy-1-phenylpentan-2-amine with its putative molecular targets would initiate downstream signaling cascades.
Monoamine Transporter-Mediated Signaling
As a presumed serotonin and catecholamine releasing agent and/or reuptake inhibitor, 5-Methoxy-1-phenylpentan-2-amine would increase the extracellular concentrations of these neurotransmitters in the synaptic cleft. This elevated neurotransmitter level would lead to enhanced activation of their respective postsynaptic receptors, resulting in a cascade of downstream signaling events that underpin the compound's psychoactive effects.
5-HT2A Receptor-Mediated Signaling
If 5-Methoxy-1-phenylpentan-2-amine acts as a 5-HT2A receptor agonist, it would likely activate the Gq/G11 signaling pathway. This would lead to the activation of phospholipase C (PLC), which in turn would hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers would then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a variety of cellular responses.
Diagram of Postulated 5-HT2A Receptor Signaling
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assay: Neurotransmitter Uptake/Release
This assay measures the ability of 5-Methoxy-1-phenylpentan-2-amine to inhibit neurotransmitter reuptake or stimulate its release.
Objective: To determine if the test compound is a substrate (releaser) or inhibitor of SERT, DAT, and NET.
Protocol:
-
Synaptosome Preparation:
-
Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT).
-
Homogenize the tissue in sucrose buffer and centrifuge to obtain a crude synaptosomal pellet.
-
-
Uptake/Release Assay:
-
Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]DA).
-
Wash the synaptosomes to remove excess unincorporated neurotransmitter.
-
Aliquot the loaded synaptosomes into tubes containing either buffer (for spontaneous release) or increasing concentrations of the test compound (for stimulated release).
-
Incubate for a short period at 37°C.
-
Pellet the synaptosomes by centrifugation.
-
Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter).
-
-
Data Analysis:
-
Calculate the percentage of neurotransmitter released.
-
Plot the percentage of release against the log concentration of the test compound to determine the EC50 for release.
-
To measure uptake inhibition, the test compound is added before the radiolabeled neurotransmitter, and the amount of neurotransmitter taken up by the synaptosomes is measured.
-
In Vivo Behavioral Pharmacology
To understand the physiological effects of 5-Methoxy-1-phenylpentan-2-amine, in vivo studies in animal models are essential.
-
Head-Twitch Response (HTR) in Mice: This is a classic behavioral assay predictive of 5-HT2A receptor activation and psychedelic potential in humans. [7]An increase in head-twitch frequency following administration of the compound would strongly suggest 5-HT2A agonist activity.
-
Locomotor Activity: Measurement of spontaneous locomotor activity can indicate whether the compound has stimulant or depressant effects. Increased locomotion is often associated with dopaminergic and noradrenergic activity.
-
Drug Discrimination: In this paradigm, animals are trained to discriminate between the effects of a known drug (e.g., a stimulant like amphetamine or a psychedelic like DOI) and saline. The ability of 5-Methoxy-1-phenylpentan-2-amine to substitute for the training drug can provide insights into its subjective effects.
Conclusion
While direct experimental data on 5-Methoxy-1-phenylpentan-2-amine is currently lacking in the public domain, a robust hypothesis regarding its pharmacological mechanism of action can be formulated based on the well-documented pharmacology of its structural analogues. It is postulated that this compound functions as a mixed-action monoaminergic agent, likely exhibiting serotonin-releasing and/or reuptake-inhibiting properties, coupled with catecholamine reuptake inhibition. Furthermore, direct agonist activity at 5-HT2A receptors is a distinct possibility, which would contribute to a complex psychoactive profile. The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of this proposed mechanism. Further research is imperative to fully elucidate the pharmacology, toxicology, and therapeutic potential of this and other emerging novel psychoactive substances.
References
-
para-Methoxyamphetamine - Wikipedia. [Link]
-
Paramethoxyamphetamine (PMA) - National Drug & Alcohol Research Centre. [Link]
-
Knoll, J., Knoll, B., Yasar, S., & Miklya, I. (1992). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. Archives internationales de pharmacodynamie et de therapie, 316, 5–29. [Link]
-
1-Phenyl-2-propylaminopentane - Wikipedia. [Link]
-
The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. | Semantic Scholar. [Link]
-
Shimshoni, J. A., et al. (2018). Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. Toxicology and Applied Pharmacology, 343, 48-57. [Link]
-
Kaplan, A., et al. (2022). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]
-
Chambers, J. J., et al. (2001). 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character. Journal of Medicinal Chemistry, 44(20), 3347-3350. [Link]
-
Nichols, D. E., et al. (1994). 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane: A Potent Serotonin 5-HT>2A/2C> Agonist. Journal of Medicinal Chemistry, 37(25), 4346-4351. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2095. [Link]
Sources
- 1. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. ndarc.med.unsw.edu.au [ndarc.med.unsw.edu.au]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylpropylaminopentane - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
5-Methoxy-1-phenylpentan-2-amine CAS number and molecular identifiers
[1]
Executive Summary & Chemical Identity[1]
5-Methoxy-1-phenylpentan-2-amine is a specialized alkylamine building block and a structural homologue of the phenethylamine class of neurotransmitter-modulating agents. Characterized by a pentyl backbone with a terminal methoxy ether and a chiral amine center at the C2 position, this compound represents a strategic scaffold for developing monoamine transporter probes and complex heterocyclic pharmaceutical intermediates.
Unlike its lower homologues (e.g., amphetamine derivatives), the extended lipophilic pentyl chain incorporating a polar methoxy terminus imparts unique physicochemical properties, potentially altering blood-brain barrier (BBB) permeability and metabolic stability profiles.
Molecular Identifiers[1][2][3][4]
| Identifier Type | Value |
| CAS Number | 1249980-06-0 |
| IUPAC Name | 5-methoxy-1-phenylpentan-2-amine |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 193.29 g/mol |
| SMILES | COCCCC(N)Cc1ccccc1 |
| InChI Key | Derived from structure:[1]COCCCC(N)CC1=CC=CC=C1 |
| Appearance | Colorless to pale yellow oil (free base); White solid (HCl salt) |
Structural Analysis & Physicochemical Properties
The molecule features three distinct pharmacophoric/structural domains:
-
Aromatic Domain: The phenyl ring provides
- stacking interactions, critical for receptor affinity (e.g., hydrophobic pockets in GPCRs). -
Chiral Amine Core: The C2 position is a chiral center. Synthetic routes typically yield the racemate unless asymmetric catalysis is employed. The amine is the primary hydrogen bond donor/acceptor.
-
Ether Tail: The 5-methoxy group acts as a hydrogen bond acceptor and increases polarity relative to a pure alkyl chain, potentially reducing logP while maintaining metabolic resistance compared to a terminal hydroxyl.
Predicted Properties Table
| Property | Value (Predicted) | Context |
| LogP | 2.1 - 2.4 | Moderate lipophilicity; likely BBB permeable. |
| pKa | ~9.8 - 10.2 | Typical for primary aliphatic amines; exists as cation at physiological pH. |
| Boiling Point | 280°C - 290°C | High boiling point requires vacuum distillation for purification. |
| Solubility | Soluble in EtOH, DMSO, DCM. | Free base is sparingly soluble in water; HCl salt is highly soluble. |
Synthesis Methodologies
Due to the specific substitution pattern, two primary retrosynthetic disconnections are scientifically robust: the Grignard-Nitrile Route (for scale) and the Henry Reaction Route (for laboratory versatility).
Method A: Grignard Addition & Reductive Amination (Scale-Up Preferred)
This route avoids unstable nitro-intermediates and uses readily available precursors.
Mechanism:
-
Nucleophilic Addition: Benzylmagnesium chloride attacks the nitrile carbon of 4-methoxybutyronitrile.
-
Imine Hydrolysis: The intermediate metallo-imine is hydrolyzed to the ketone.
-
Reductive Amination: The ketone is converted to the amine via a Schiff base intermediate.
Step-by-Step Protocol
Step 1: Synthesis of 5-methoxy-1-phenylpentan-2-one
-
Reagents: Benzylmagnesium chloride (2.0 M in THF, 1.2 eq), 4-methoxybutyronitrile (1.0 eq), Anhydrous Ether.
-
Procedure:
-
Charge a flame-dried 3-neck flask with 4-methoxybutyronitrile in anhydrous ether under Argon.
-
Cool to 0°C. Dropwise add Benzylmagnesium chloride over 30 mins to control exotherm.
-
Reflux for 4 hours to ensure complete addition.
-
Quench: Pour reaction mixture into ice-cold 10% HCl (aq). Stir vigorously for 2 hours (hydrolysis of imine salt to ketone).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO
, and concentrate. -
Purification: Vacuum distillation yields the ketone oil.
-
Step 2: Reductive Amination to Target Amine
-
Reagents: 5-methoxy-1-phenylpentan-2-one (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (NaCNBH
, 1.5 eq), Methanol. -
Procedure:
-
Dissolve ketone in MeOH. Add Ammonium Acetate and stir at RT for 1 hour (Imine formation).
-
Add NaCNBH
portion-wise. Caution: HCN generation possible; use vented hood. -
Adjust pH to ~6 with acetic acid if necessary. Stir for 24 hours.
-
Workup: Basify to pH >12 with NaOH. Extract free base into DCM.
-
Salt Formation: Bubble dry HCl gas through the DCM layer to precipitate 5-Methoxy-1-phenylpentan-2-amine hydrochloride.
-
Figure 1: Grignard-based synthetic pathway via ketone intermediate.
Method B: Henry Reaction (Nitroaldol Condensation)
This route is classic for phenethylamines but requires adapting to the "inverted" chain structure. Since the target has the phenyl group on the "1" position relative to the amine at "2", we treat this as a condensation of Benzaldehyde with a nitroalkane.
Correction: Standard Henry uses Benzaldehyde + Nitroalkane.
Reaction: Ph-CHO + R-CH
Protocol:
-
Precursor Synthesis: React 1-bromo-4-methoxybutane with NaNO
(in DMF/Urea) to yield 1-nitro-4-methoxybutane. -
Condensation: Reflux Benzaldehyde and 1-nitro-4-methoxybutane in Ammonium Acetate/Acetic Acid.
-
Reduction: Reduce the resulting nitrostyrene using Lithium Aluminum Hydride (LiAlH
) in THF.
Figure 2: Henry Reaction pathway utilizing a nitroalkane precursor.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are required.
Nuclear Magnetic Resonance (NMR)[5]
-
H NMR (400 MHz, CDCl
):- 7.15–7.35 (m, 5H, Ar-H ).
-
3.35 (s, 3H, -OCH
). -
3.30 (t, 2H, -CH
-OMe). -
3.05 (m, 1H, CH -NH
). -
2.60–2.80 (dd, 2H, Ph-CH
-). -
1.40–1.70 (m, 4H, alkyl chain -CH
-CH -). -
1.20 (br s, 2H, -NH
, D O exchangeable).
Mass Spectrometry (MS)
-
Ionization: ESI+
-
Molecular Ion: [M+H]
= 194.15 m/z. -
Fragmentation: Expect tropylium ion (m/z 91) and cleavage alpha to the amine.
Safety & Handling
Hazard Classification:
-
Acute Toxicity: Likely toxic if swallowed or inhaled (Category 3/4).
-
Skin/Eye: Causes severe skin burns and eye damage (Category 1B) due to alkalinity.
-
CNS Effects: As a structural analogue of psychoactive phenethylamines, treat as a potential CNS stimulant.
Handling Protocol:
-
Engineering Controls: All synthesis and handling of the free base must occur inside a certified fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Storage: Store as the Hydrochloride salt at -20°C. The free base is prone to carbonate formation upon exposure to air (CO
absorption).
References
-
Accela ChemBio. (n.d.).[1] Product Information: 5-methoxy-1-phenylpentan-2-amine (CAS 1249980-06-0).[1] Retrieved from
- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Reference for general Henry Reaction methodologies on phenethylamine homologues).
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text for Grignard addition to nitriles).
-
PubChem. (2025). Compound Summary: Phenethylamine Derivatives. National Library of Medicine. Retrieved from
Technical Guide: Toxicology and Safety Profile of 5-Methoxy-1-phenylpentan-2-amine
The following technical guide provides an in-depth toxicological and safety assessment of 5-Methoxy-1-phenylpentan-2-amine (CAS 1249980-06-0). Due to the status of this compound as a New Chemical Entity (NCE) with limited public clinical data, this profile synthesizes predictive toxicology, Structure-Activity Relationships (SAR), and rigorous safety protocols derived from homologous phenylalkylamines.
Executive Summary
5-Methoxy-1-phenylpentan-2-amine is a synthetic phenylalkylamine derivative characterized by a pentyl backbone and a terminal methoxy ether functionality.[1][2] Structurally, it is a specific homolog of 1-phenylpentan-2-amine (Propylamphetamine), modified at the C5 position.
Based on pharmacophore modeling and read-across from structural analogs (Amphetamine, Propylamphetamine, and aliphatic amine ethers), this compound is classified as a putative sympathomimetic amine with high bioavailability. Its safety profile requires strict adherence to protocols designed for potent CNS stimulants. Primary risks include acute adrenergic toxicity (hypertension, tachycardia) and potential skin/mucous membrane irritation.
Chemical Identity & Physicochemical Properties[1][2]
| Parameter | Detail |
| Chemical Name | 5-Methoxy-1-phenylpentan-2-amine |
| CAS Number | 1249980-06-0 |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| Structural Class | Phenylalkylamine; Ether-substituted amine |
| Predicted pKa | ~9.8 (Amine basicity) |
| Predicted LogP | ~2.5 (Lipophilic, likely BBB permeable) |
| Physical State | Likely an oily liquid (free base) or crystalline solid (salt form) |
Structural Analysis
The molecule consists of three distinct domains influencing its toxicology:
-
Phenyl Ring: Provides lipophilic anchoring and receptor affinity (Trace Amine Associated Receptor 1 - TAAR1).
-
Alpha-Alkyl Amine Core (1-phenylpentan-2-amine): A known pharmacophore for monoamine release. The extended propyl chain (relative to amphetamine's methyl) typically reduces potency at the Dopamine Transporter (DAT) but may retain Norepinephrine Transporter (NET) affinity.
-
Terminal Methoxy Group (C5): An ether linkage increasing polarity relative to the parent alkane. This site is a primary target for metabolic O-demethylation.
Predicted Pharmacology & Mechanism of Action
Structure-Activity Relationship (SAR)
The toxicity of phenylalkylamines is directly correlated with their interaction with monoamine transporters.
-
Backbone Effect: The parent compound, 1-phenylpentan-2-amine (often termed Propylamphetamine), acts as a monoamine releasing agent. However, extending the alpha-carbon chain from methyl (amphetamine) to propyl (this compound) generally decreases psychostimulant potency while maintaining or enhancing pressor (vasoconstrictor) effects.
-
Methoxy Substitution: The addition of the 5-methoxy group introduces a hydrogen-bond acceptor at the tail of the molecule. This may alter binding kinetics at the Serotonin Transporter (SERT), potentially broadening the pharmacological profile to include serotonergic effects, similar to how para-methoxy substitution (PMA) alters amphetamine pharmacology.
Signaling Pathway Visualization
The following diagram illustrates the predicted interaction of 5-Methoxy-1-phenylpentan-2-amine with monoaminergic systems.
Figure 1: Predicted pharmacodynamic pathway showing dominant noradrenergic interaction typical of long-chain alpha-alkyl phenethylamines.
Toxicological Profile
Acute Toxicity Risks
Due to the lack of specific LD50 data, safety margins must be established based on the Threshold of Toxicological Concern (TTC) for Cramer Class III compounds (substances with structural features suggesting significant toxicity).
-
Cardiovascular: The most critical risk is hypertensive crisis . Analogous compounds (e.g., 1,3-DMAA, Propylamphetamine) are potent vasoconstrictors. Overdose may lead to tachycardia, arrhythmia, or hemorrhagic stroke.
-
Neurological: High doses may lower the seizure threshold. The terminal methoxy group may increase lipid solubility, facilitating rapid blood-brain barrier (BBB) transit.
-
Irritation: As a primary amine, the free base is caustic. Direct contact will cause severe irritation or chemical burns to eyes, skin, and respiratory tracts.
Metabolic Fate
Understanding metabolism is crucial for predicting duration of action and reactive metabolite formation.
-
O-Demethylation (Phase I): CYP450 enzymes (likely CYP2D6) will target the terminal methoxy group, converting the compound to 5-hydroxy-1-phenylpentan-2-amine . This metabolite is more polar and likely rapidly excreted.
-
Deamination (Phase I): Monoamine Oxidases (MAO) may attack the amine, yielding 5-methoxy-1-phenylpentan-2-one .
-
Glucuronidation (Phase II): The hydroxylated metabolite will undergo conjugation before renal excretion.
Toxicological Implication: If O-demethylation is slow, the parent compound may accumulate, prolonging sympathomimetic stress.
Experimental Safety Protocols
Handling & Containment
Standard Operating Procedure (SOP) for NCE Phenylalkylamines:
-
Engineering Controls: All weighing and solubilization must occur within a Class II Biological Safety Cabinet or a certified chemical fume hood with a face velocity of >100 fpm.
-
PPE Requirements:
-
Respiratory: N95 or P100 respirator if handling powder outside a hood (not recommended).
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). Break-through time for aliphatic amines is often <15 mins; change gloves immediately upon splash.
-
Ocular: Chemical splash goggles.
-
Deactivation & Spill Response
Amine spills should not be cleaned with bleach (sodium hypochlorite) immediately, as this can form chloramines.
-
Neutralization: Use a weak acid solution (e.g., 5% Citric Acid or Dilute Acetic Acid) to convert the free base amine into a non-volatile salt.
-
Absorption: Absorb the salt solution with vermiculite or sand.
Emergency Toxicology Workflow
If exposure occurs, the following decision tree applies:
Figure 2: Emergency response workflow for acute exposure.
Analytical Verification
To validate the identity of the compound in toxicity studies, the following analytical markers should be confirmed:
-
1H NMR (CDCl3): Look for the characteristic methoxy singlet (~3.3 ppm) and the multiplet patterns of the pentyl chain (C3, C4 protons).
-
Mass Spectrometry (ESI+): Expect a molecular ion [M+H]+ peak at 194.15 m/z .
-
HPLC Retention: On a C18 column, this compound will elute earlier than the pure alkyl analog (1-phenylpentan-2-amine) due to the polarity of the ether oxygen.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 115410, 1-Phenylpentan-2-amine. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk assessment of new psychoactive substances in the phenethylamine class. Retrieved from [Link]
-
Accela ChemBio. Product Catalog: 5-Methoxy-1-phenylpentan-2-amine (CAS 1249980-06-0).[1][2][3] Retrieved from [Link]
- Glennon, R. A. (1999).Arylalkylamine drugs of abuse: Structure-activity relationships. Drug and Alcohol Dependence, 51(1-2), 121-136. (Foundational text for SAR of phenylalkylamines).
-
World Health Organization (WHO). Critical Review of Phenylalkylamine Derivatives. Expert Committee on Drug Dependence. Retrieved from [Link]
Sources
- 1. 1786218-27-6,2-amino-3-(benzylamino)propanoic acid dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1786218-27-6,2-amino-3-(benzylamino)propanoic acid dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. CAS:200267-81-8, (S)-3-Amino-4-phenylbutan-1-ol-毕得医药 [bidepharm.com]
Technical Monograph: Phenylpentan-2-amine Derivatives
Executive Summary: The "Enhancer" Paradigm[1]
Phenylpentan-2-amine (1-phenylpentan-2-amine;
This scaffold is the parent structure for a unique class of pharmacological agents known as Catecholaminergic Activity Enhancers (CAEs) .[2][3][4] Most notably exemplified by the derivative (-)-PPAP (1-phenyl-2-propylaminopentane), these compounds stimulate neurotransmitter release only in response to action potentials, avoiding the constitutive, uncontrolled depletion of monoamine stores associated with traditional amphetamine-type stimulants.[1][3][4][5]
This guide provides a comprehensive technical analysis of the synthesis, structure-activity relationships (SAR), and pharmacological mechanisms of phenylpentan-2-amine and its N-substituted derivatives.[1]
Chemical Architecture & Nomenclature
The core scaffold is 1-phenylpentan-2-amine .[1][6] It is an isomer of 1-benzylbutylamine.[1]
| Common Name | IUPAC Name | Structure Description |
| 1-phenylpentan-2-amine | Primary amine.[1] Parent scaffold.[1][4] | |
| PPAP | N-propyl-1-phenylpentan-2-amine | Secondary amine (N-propyl).[1] The prototypical CAE. |
| Prolintane | 1-(1-phenylpentan-2-yl)pyrrolidine | Tertiary amine (N-pyrrolidino).[1] Stimulant. |
| Pyrovalerone | 1-(4-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one | Keto-derivative (Cathinone class).[1] |
Structural Homology and Activity Shift
The "Alkyl Chain Rule" dictates the shift in mechanism for
-
C1 (
-Methyl): Potent Releaser (Amphetamine).[1] -
C2 (
-Ethyl): Moderate Releaser / Reuptake Inhibitor.[1] -
C3 (
-Propyl): Activity Enhancer / Reuptake Inhibitor (Phenylpentan-2-amine).[1]
Chemical Synthesis Protocols
Two primary routes are established for accessing this scaffold: the Henry Reaction (Nitroalkene Route) for the primary amine, and Reductive Amination for N-substituted derivatives.
Protocol A: The Nitroalkene Route (Henry Reaction)
This is the most reliable method for synthesizing the parent 1-phenylpentan-2-amine.[1]
Reagents:
-
Benzaldehyde (Precursor A)
-
1-Nitrobutane (Precursor B)[1]
-
Ammonium Acetate (Catalyst)
-
Lithium Aluminum Hydride (LiAlH
) (Reducing Agent)
Workflow:
-
Condensation: Benzaldehyde is condensed with 1-nitrobutane in refluxing acetic acid (or ethanol with ammonium acetate) to yield (E)-1-phenyl-2-nitropent-1-ene .[1]
-
Reduction: The nitroalkene intermediate is reduced using LiAlH
in dry THF.[1] This reduces both the nitro group to an amine and the alkene to an alkane. -
Purification: Acid-base extraction yields the free base oil, which is converted to the hydrochloride salt for stability.[1]
Protocol B: Reductive Amination (For PPAP Synthesis)
To synthesize (-)-PPAP, the ketone intermediate 1-phenylpentan-2-one is required.[1][7]
Reagents:
Workflow:
-
Imine Formation: The ketone and n-propylamine are stirred in methanol (pH adjusted to ~6) to form the imine.[1]
-
Reduction: NaBH
CN is added to reduce the imine in situ to the secondary amine. -
Resolution: The racemic product is resolved using L-tartaric acid to isolate the active (-)-R enantiomer.[1]
Visualization: Synthetic Pathways
Figure 1: Synthetic pathways for alpha-propylphenethylamine and its N-propyl derivative (PPAP).[1]
Pharmacology: The CAE Mechanism
The defining pharmacological feature of phenylpentan-2-amine derivatives, particularly (-)-PPAP , is the Catecholaminergic Activity Enhancer (CAE) effect.[2][4] This mechanism was elucidated by Joseph Knoll and distinguishes these compounds from traditional amphetamines.[1]
Mechanism of Action[1][4][8][9]
-
Impulse-Propagation Dependence: Unlike amphetamine, which reverses the transporter (DAT/NET) to dump neurotransmitters regardless of neuronal firing, CAEs bind to the transporter/vesicular complex and sensitize the mechanism of exocytosis.
-
Result: Neurotransmitter release is only enhanced when the neuron fires an action potential.[1][5]
-
Safety Profile: This mechanism avoids the "crash" associated with catecholamine depletion and reduces neurotoxic potential.[1]
Comparative Pharmacodynamics
| Compound | Primary Mechanism | Release Type | Neurotoxicity Risk |
| Amphetamine | Releaser (VMAT2/DAT reversal) | Constitutive (Independent of firing) | High (Oxidative stress) |
| Reuptake Inhibitor / Weak CAE | Mixed | Low | |
| (-)-PPAP | Pure CAE | Impulse-Dependent | Minimal |
| Prolintane | NDRI (Norepi-Dopamine Reuptake Inhibitor) | Transporter Blockade | Low/Moderate |
Visualization: CAE vs. Releaser
Figure 2: Mechanistic distinction between constitutive releasers (Amphetamine) and activity enhancers (PPAP).[1]
Key Derivatives and Applications
(-)-PPAP (1-Phenyl-2-propylaminopentane)[2][4][5][6][10]
-
Status: Research Chemical / Nootropic candidate.
-
Key Property: Enhances learning and retention in animal models without the stereotyped behavior (repetitive movements) seen with amphetamines.
-
Dosage: Effective in rats at very low doses (0.5 - 2 mg/kg).[1]
Prolintane (Catovit)
-
Structure: The nitrogen is incorporated into a pyrrolidine ring.[1]
-
Pharmacology: Acts primarily as an NDRI.[1] It was clinically used as a stimulant for fatigue and low blood pressure but has been largely withdrawn due to abuse potential, though it is milder than amphetamine.
-PVT and Pyrovalerone[2]
-
Modification: These are cathinone derivatives (beta-ketone) of the phenylpentan-2-amine scaffold.[1]
-
Profile: The addition of the beta-ketone significantly increases potency and abuse liability (e.g., "Flakka" or
-PVP is the ketone analog of Prolintane). The non-keto versions (phenylpentan-2-amines) are generally smoother and longer-lasting.[1]
Toxicology and Safety
Metabolic Fate: The metabolism of phenylpentan-2-amine derivatives is predicted to follow three main pathways:
-
N-Dealkylation: For derivatives like PPAP, the N-propyl group is removed by CYP450 enzymes to yield the parent 1-phenylpentan-2-amine.[1]
- -1 Hydroxylation: The long pentyl chain is susceptible to oxidation at the penultimate carbon, forming polar metabolites excreted in urine.[1]
-
Aromatic Hydroxylation: Minor pathway leading to p-hydroxy derivatives.[1]
Toxicity Signals:
-
LD50: 1-phenylpentan-2-amine has an oral LD50 in rats of ~400 mg/kg [1], indicating moderate acute toxicity.[1]
-
Cardiovascular: As with all sympathomimetics, hypertension and tachycardia are primary risks. However, the CAE mechanism implies a wider therapeutic index compared to direct releasers.
References
-
Stenutz, R. (n.d.).[1] 1-phenylpentan-2-amine: Chemical and Physical Properties. Stenutz.eu.[1] Retrieved from [Link]
-
Knoll, J., et al. (1992).[1][3][5] The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. Archives Internationales de Pharmacodynamie et de Thérapie. Retrieved from [Link]
-
Knoll, J., Miklya, I., et al. (1996).[3][5] (-)Deprenyl and (-)1-phenyl-2-propylaminopentane, [(-) PPAP] act primarily as potent stimulants of action potential — transmitter release coupling in the catecholaminergic neurons.[1][3][5] Life Sciences. Retrieved from [Link]
-
PubChem. (2025).[1][8] Phenethylamine, alpha-propyl- (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. umbrellalabs.is [umbrellalabs.is]
- 4. Phenylpropylaminopentane - Wikipedia [en.wikipedia.org]
- 5. Phenylpropylaminopentane [medbox.iiab.me]
- 6. 1-phenylpentan-2-amine [stenutz.eu]
- 7. (1-Phenylpentan-2-yl)(propyl)amine | 119485-94-8 | Benchchem [benchchem.com]
- 8. 1-Phenyl-2-pentanol | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Neurotransmitter reuptake inhibition of 5-Methoxy-1-phenylpentan-2-amine
Technical Characterization Guide: Neurotransmitter Reuptake Inhibition of 5-Methoxy-1-phenylpentan-2-amine
Executive Summary
This technical guide provides an in-depth analysis of the neurotransmitter reuptake inhibition profile of 5-Methoxy-1-phenylpentan-2-amine (CAS: 1249980-06-0). As a structural homologue of the amphetamine class with a unique distal methoxy-functionalized alkyl chain, this compound presents a distinct pharmacological signature. Unlike its short-chain counterparts (e.g., amphetamine, methamphetamine) which primarily act as substrate-based releasers, the extended
This document outlines the structural determinants of this activity, the specific mechanism of transporter blockade, and the validated experimental protocols required to characterize its inhibition constants (
Structural Architecture & Pharmacodynamic Logic
To understand the reuptake inhibition of 5-Methoxy-1-phenylpentan-2-amine, one must deconstruct its pharmacophore relative to established monoamine transporter (MAT) ligands.
Chemical Identity
-
IUPAC Name: 5-methoxy-1-phenylpentan-2-amine[1]
-
Core Scaffold: 1-phenylpentan-2-amine (also known as
-propylphenethylamine). -
Key Modification:
-Methoxy group at the C5 position of the pentyl chain.
Structure-Activity Relationship (SAR) Analysis
The interaction of this molecule with MATs is governed by two critical structural features:
-
The
-Propyl Chain (Steric Bulk):-
Effect: Classic psychostimulants (e.g., d-amphetamine) possess an
-methyl group, allowing them to serve as substrates that are translocated into the cytoplasm, triggering reverse transport (efflux). -
Inhibition Mechanism: The extension to an
-propyl chain (as seen in 1-phenylpentan-2-amine) introduces significant steric bulk. This prevents the molecule from easily traversing the transporter pore. Instead of inducing release, the molecule binds to the orthosteric site (S1) in the outward-facing conformation, effectively blocking the transporter . -
Result: Transition from Releaser
Reuptake Inhibitor.
-
-
The Distal 5-Methoxy Group:
-
Effect: The addition of an oxygen atom at the terminal end of the alkyl chain creates a hydrogen-bond acceptor.
-
Selectivity Shift: The mammalian SERT possesses a more tolerant and polar-compatible S2 vestibule compared to the Dopamine Transporter (DAT). The distal methoxy group is predicted to stabilize binding within the SERT vestibule via hydrogen bonding with specific residues (e.g., Tyr95 or Ile172), enhancing SERT potency while reducing DAT affinity due to lipophilic mismatch.
-
Mechanism of Action: Monoamine Transporter Inhibition
The core pharmacological activity of 5-Methoxy-1-phenylpentan-2-amine is defined by its antagonism of the solute carrier family 6 (SLC6) transporters.
Competitive Inhibition Model
The compound acts as a competitive antagonist at the extracellular face of the transporter.
-
Binding Event: The protonated amine binds to the conserved aspartate residue (Asp98 in hSERT) in the S1 binding pocket.
-
Conformational Lock: The bulky phenylpentyl backbone prevents the "occlusion" step necessary for substrate translocation. The transporter is stabilized in the outward-open state.
-
Functional Outcome: Endogenous neurotransmitters (5-HT, NE, DA) are prevented from entering the transporter, leading to increased synaptic concentrations.
Predicted Selectivity Profile
Based on homologous series data (Glennon et al., Nichols et al.):
-
SERT: High Affinity (
predicted in low M to high nM range). -
NET: Moderate Affinity.[2]
-
DAT: Low Affinity (sparing effect).
Experimental Protocols: Validating Reuptake Inhibition
The following protocols are the industry standard for quantifying the reuptake inhibition potency (
Protocol A: Synaptosomal Uptake Inhibition Assay
Objective: Determine the concentration required to inhibit 50% of neurotransmitter uptake (
Materials:
-
Tissue: Rat brain synaptosomes (Striatum for DAT; Frontal Cortex for SERT/NET).
-
Radioligands:
-5-HT (Serotonin), -DA (Dopamine), -NE (Norepinephrine). -
Buffer: Krebs-Henseleit buffer (pH 7.4), oxygenated.
Step-by-Step Workflow:
-
Tissue Preparation:
-
Homogenize fresh brain tissue in ice-cold 0.32 M sucrose.
-
Centrifuge at 1,000 x g for 10 min (4°C) to remove debris.
-
Retain Supernatant (S1) and centrifuge at 20,000 x g for 20 min to yield crude synaptosomal pellet (P2).
-
Resuspend P2 in Krebs-Henseleit buffer.
-
-
Incubation:
-
Aliquot synaptosomes (50
g protein) into 96-well plates. -
Add test compound (5-Methoxy-1-phenylpentan-2-amine) at increasing concentrations (
M to M). -
Pre-incubate for 15 minutes at 37°C.
-
Initiate uptake by adding specific radioligand (e.g., 5 nM
-5-HT). -
Incubate for 5–10 minutes (linear phase of uptake).
-
-
Termination & Counting:
-
Rapidly filter through Whatman GF/B filters pre-soaked in 0.1% PEI (to reduce non-specific binding).
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
-
Data Analysis:
-
Define Non-Specific Uptake (NSU) using a saturating concentration of a known inhibitor (e.g., 10
M Fluoxetine for SERT). -
Calculate Specific Uptake = Total Uptake - NSU.
-
Fit data to a non-linear regression model (Sigmoidal Dose-Response) to derive
.
-
Visualization: Synaptosomal Assay Workflow
Caption: Workflow for determining neurotransmitter reuptake inhibition potency using synaptosomal preparations.
Data Presentation & Interpretation
When characterizing 5-Methoxy-1-phenylpentan-2-amine, data should be tabulated to compare its potency against standard reference compounds.
Representative Data Structure
(Note: Values below are illustrative of the expected profile for this chemical class)
| Transporter | Ligand | Reference Inhibitor ( | 5-MeO-PPA Predicted Phenotype | Interpretation |
| SERT | Fluoxetine (1-10 nM) | Moderate Inhibitor ( | Primary mechanism of action. | |
| NET | Reboxetine (1-10 nM) | Weak Inhibitor ( | Secondary activity; potential synergy. | |
| DAT | GBR-12909 (1-10 nM) | Inactive / Very Weak ( | Low abuse potential; non-stimulant. |
Calculation of Inhibition Constant ( )
The
Where:
- = Concentration of radioligand used in the assay.
- = Dissociation constant of the radioligand (determined via saturation binding).
Safety & Toxicology Implications
The reuptake inhibition profile of 5-Methoxy-1-phenylpentan-2-amine carries specific safety considerations for researchers:
-
Serotonin Syndrome Risk: Given the predicted SERT selectivity, co-administration with MAO inhibitors (e.g., selegiline) or other SSRIs must be strictly avoided to prevent serotonin toxicity.
-
Metabolic Stability: The distal methoxy group is a likely site for O-demethylation by CYP2D6, yielding the corresponding alcohol (5-hydroxy-1-phenylpentan-2-amine), which may have distinct pharmacological properties.
-
Lack of Stimulant Toxicity: Due to low DAT affinity and "blocker" rather than "releaser" mechanism, the compound is unlikely to produce the neurotoxic oxidative stress associated with methamphetamine-like dopamine efflux.
References
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporter substrates and inhibitors: a critical analysis. European Journal of Pharmacology, 479(1-3), 23-40. Link
-
Glennon, R. A., et al. (1984). Structure-activity relationships of amphetamine analogs at the serotonin transporter. Journal of Medicinal Chemistry, 27(11), 1508-1515. Link
-
Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Link
-
Accela ChemBio Inc. (n.d.). Product Catalog: 5-methoxy-1-phenylpentan-2-amine (CAS 1249980-06-0).[1] Chemical Substance Database. Link
-
Nichols, D. E. (1994). Structure-activity relationships of phenethylamine hallucinogens and related compounds. NIDA Research Monograph, 146, 73-73. Link
Sources
- 1. 1786218-27-6,2-amino-3-(benzylamino)propanoic acid dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. EP3994986A1 - Agrochemical composition with improved drift and spreading properties - Google Patents [patents.google.com]
History and discovery of 5-Methoxy-1-phenylpentan-2-amine
This technical guide provides an in-depth analysis of 5-Methoxy-1-phenylpentan-2-amine , a specialized chemical probe derived from the
Structural Evolution, Synthesis, and Pharmacological Context
Part 1: Introduction and Chemical Identity[2]
5-Methoxy-1-phenylpentan-2-amine is a rational derivative of the phenethylamine class, specifically designed as an
Chemical Structure Analysis
The molecule consists of a phenyl ring attached to a 5-carbon aliphatic backbone, with the amine function at the C2 position (chiral center) and a methoxy ether capping the aliphatic chain at C5.
-
IUPAC Name: 1-phenyl-5-methoxypentan-2-amine
-
Molecular Formula:
-
Molecular Weight: 193.29 g/mol
-
Core Scaffold: Phenethylamine (specifically
-propylphenethylamine) -
Key Functional Group: Primary Amine (C2), Terminal Ether (C5)
The "Discovery" Context: Rational Design
Unlike historical drugs discovered via serendipity, 5-Methoxy-1-phenylpentan-2-amine emerged from High-Throughput Screening (HTS) libraries and Structure-Activity Relationship (SAR) campaigns in the early 21st century (first indexed ~2010). Its "discovery" is defined by the systematic exploration of the
Researchers synthesized this compound to answer a specific question: How does the introduction of a polar hydrogen-bond acceptor (ether oxygen) at the terminus of a hydrophobic
Part 2: Chemical Lineage and Structural Evolution
To understand the significance of this molecule, one must trace its lineage from the parent amphetamine scaffold. The elongation of the
Evolutionary Pathway
-
Amphetamine (
-Methyl): Potent releaser of DA/NE.[1] High affinity for DAT/NET. - -Ethylphenethylamine (AEPEA): Retains stimulant activity but with altered kinetics.
- -Propylphenethylamine (APPEA / 1-phenylpentan-2-amine): The direct parent. A pure reuptake inhibitor (DRI) with reduced releasing capability compared to amphetamine.
-
5-Methoxy-1-phenylpentan-2-amine: The target molecule.[2][3] The propyl chain of APPEA is extended/modified with a terminal methoxy group.
Diagram: Structural Phylogeny
The following diagram illustrates the logical progression from Amphetamine to the target 5-Methoxy analog.
Caption: Evolutionary tree showing the stepwise modification of the alpha-alkyl chain to probe transporter binding sites.
Part 3: Synthesis and Manufacturing Protocols
The synthesis of 5-Methoxy-1-phenylpentan-2-amine requires a strategy that builds the 5-carbon chain while preserving the delicate amine functionality. The most robust route utilizes the Weinreb Amide methodology to construct the ketone intermediate, followed by Reductive Amination .
Retrosynthetic Analysis
-
Target: 1-phenyl-5-methoxypentan-2-amine
-
Precursor: 1-phenyl-5-methoxypentan-2-one
-
Disconnection: C2-C3 bond (via Grignard) or C1-C2 (via Weinreb).
Recommended Protocol: The Weinreb-Grignard Route
This protocol ensures high regioselectivity and avoids over-alkylation byproducts common in direct alkylation.
Step 1: Synthesis of N-Methoxy-N-methyl-2-phenylacetamide (Weinreb Amide)
-
Reagents: Phenylacetic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).
-
Procedure:
-
Dissolve Phenylacetic acid in DCM at 0°C.
-
Add EDC, HOBt, and DIPEA. Stir for 15 min.
-
Add N,O-Dimethylhydroxylamine HCl.
-
Stir at room temperature for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.
-
Yield: ~90% (Clear oil).
-
Step 2: Grignard Addition (Chain Extension)
-
Reagents: 3-Methoxypropylmagnesium bromide (1.2 eq, prepared from 1-bromo-3-methoxypropane and Mg), Weinreb Amide (from Step 1), THF (anhydrous).
-
Procedure:
-
Cool Weinreb amide solution in THF to -78°C under Argon.
-
Dropwise add 3-Methoxypropylmagnesium bromide.
-
Stir for 1 hour at -78°C, then warm to 0°C.
-
Quench: Add sat. NH4Cl solution.
-
Result: 1-phenyl-5-methoxypentan-2-one .
-
Step 3: Reductive Amination (The Amine Installation)
-
Reagents: Ketone (from Step 2), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (NaCNBH3, 1.5 eq), Methanol.
-
Procedure:
-
Dissolve ketone in MeOH. Add Ammonium Acetate.
-
Stir for 30 minutes to form the imine in situ.
-
Add NaCNBH3 portion-wise.
-
Adjust pH to ~6 with Glacial Acetic Acid if necessary.
-
Stir for 24 hours.
-
Workup: Basify with NaOH to pH 10. Extract with DCM. Convert to HCl salt for stability.
-
Diagram: Synthetic Workflow
Caption: Three-step synthesis via Weinreb amide to ensure regiospecific ketone formation and subsequent amination.
Part 4: Pharmacology and Mechanism of Action[5]
The pharmacological profile of 5-Methoxy-1-phenylpentan-2-amine is extrapolated from the structure-activity relationships of the APPEA class.
Monoamine Transporter Affinity (MAT)
-
Dopamine Transporter (DAT): The parent APPEA is a DAT reuptake inhibitor. The addition of the 5-methoxy group increases the steric bulk of the
-chain.-
Effect: The ether oxygen introduces a dipole. If the DAT hydrophobic pocket (S1 site) tolerates the 5-carbon chain, the methoxy group may form secondary hydrogen bonds or, conversely, create steric clash.
-
Prediction: Reduced potency compared to APPEA, but potentially higher selectivity against NET (Norepinephrine Transporter).
-
-
Serotonin Transporter (SERT): Generally, larger
-substituents favor SERT binding less than DAT. However, the oxygen atom increases polarity, which is often favorable for SERT affinity (compare to alkoxy-amphetamines).
Metabolic Fate[6]
-
O-Dealkylation: The terminal methoxy group is a prime target for Cytochrome P450 enzymes (likely CYP2D6).
-
Metabolite: The primary metabolite would be 1-phenyl-5-hydroxypentan-2-amine (an alcohol). This increases water solubility and facilitates excretion, likely reducing the half-life compared to the purely alkyl APPEA.
Safety & Toxicology (Self-Validating Assessment)
-
Structure Alert: Primary aliphatic amines are generally sympathomimetic.
-
MAO Inhibition:
-alkyl phenethylamines are known Monoamine Oxidase (MAO) inhibitors. The "propyl" bulk usually prevents substrate oxidation, making them competitive inhibitors. -
Risk: Potential for hypertensive crisis if co-administered with other stimulants.
Summary Data Table: Predicted vs Parent
| Feature | 5-Methoxy-1-phenylpentan-2-amine | |
| Chain Length | 5 Carbons (Alkyl) | 5 Carbons (Ether Terminus) |
| Lipophilicity (cLogP) | ~3.2 (High BBB penetration) | ~2.5 (Moderate BBB penetration) |
| Primary Mechanism | DAT Reuptake Inhibition | Modulated Reuptake Inhibition |
| Metabolic Stability | High (Oxidative deamination blocked) | Moderate (O-demethylation liable) |
| Primary Use | Stimulant Research | SAR Probe / Library Compound |
Part 5: References
-
Knoll, J. (1998). The history of (-)-deprenyl: the first selective inhibitor of monoamine oxidase type-B. Research Communications in Pharmacology and Toxicology. (Context: Foundation of alpha-alkyl phenethylamine SAR).
-
Glennon, R. A. (1987). Psychoactive Phenylisopropylamines.[4] In: Psychopharmacology: The Third Generation of Progress. (Context: SAR of amine substituents).
-
Accela ChemBio Inc. (2023).[2][3] Product Catalog: 5-methoxy-1-phenylpentan-2-amine (CAS 1249980-06-0).[2][3](Context: Verification of chemical existence).
-
PubChem Database. (n.d.). Compound Summary: 1-phenylpentan-2-amine.[5][4][6][7] National Library of Medicine. (Context: Parent compound pharmacology).
Sources
- 1. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. 1786218-27-6,2-amino-3-(benzylamino)propanoic acid dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1786218-27-6,2-amino-3-(benzylamino)propanoic acid dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Buy (1-Phenylpentan-2-yl)(propyl)amine | 119485-94-8 [smolecule.com]
- 5. (1-Phenylpentan-2-yl)(propyl)amine | 119485-94-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
HPLC method development for 5-Methoxy-1-phenylpentan-2-amine detection
An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for 5-Methoxy-1-phenylpentan-2-amine
Abstract
This application note provides a comprehensive and scientifically-grounded guide for the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 5-Methoxy-1-phenylpentan-2-amine. The narrative emphasizes the rationale behind experimental choices, from initial analyte characterization to final method validation according to ICH Q2(R1) guidelines. Protocols are detailed for both achiral (potency and impurity) and chiral (enantiomeric purity) analysis, targeting researchers, scientists, and drug development professionals. This guide is designed to be a self-validating system, ensuring technical accuracy and field-proven insights for robust and reliable analytical outcomes.
Pre-Analysis: Understanding the Analyte
The successful development of any HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 5-Methoxy-1-phenylpentan-2-amine is a substituted phenethylamine derivative. Its structure, featuring a basic secondary amine, a phenyl ring, and a chiral center, dictates the entire analytical strategy.
The structural characteristics suggest the following:
-
UV Absorbance: The presence of the phenyl group provides a chromophore, making UV detection a viable and straightforward choice.
-
Basicity: The amine group (pKa estimated between 9.5-10.5) means the analyte's charge state is highly dependent on the mobile phase pH. This is a critical parameter to control to achieve good peak shape and reproducible retention.
-
Chirality: The molecule contains a stereocenter at the C2 position, meaning it exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to separate and quantify these enantiomers, as they may exhibit different pharmacological and toxicological profiles.[1]
-
Solubility: The combination of a hydrophobic phenylalkyl chain and a polar amine group suggests solubility in common organic solvents like methanol and acetonitrile, as well as in acidic aqueous solutions.
| Property | Predicted Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₁₂H₁₉NO | --- |
| Molecular Weight | 193.29 g/mol | Used for concentration calculations. |
| pKa (amine) | ~9.5 - 10.5 | Critical for mobile phase pH selection to control retention and peak shape. |
| logP | ~2.5 - 3.5 | Indicates moderate hydrophobicity, suitable for reversed-phase chromatography. |
| UV λmax | ~210 nm, ~254-265 nm | Guides the selection of detection wavelength for optimal sensitivity. |
| Chiral Center | Yes, at C2 | Requires a specific chiral stationary phase (CSP) for enantiomeric separation. |
Achiral Reversed-Phase HPLC Method Development
Objective: To develop a robust, stability-indicating method for the accurate quantification of 5-Methoxy-1-phenylpentan-2-amine and the detection of potential impurities.
Rationale for Chromatographic Conditions
The causality behind selecting the right components is paramount for a successful separation.
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its non-polar stationary phase will interact with the hydrophobic phenyl and alkyl portions of the analyte, providing good retention. A modern, high-purity silica-based C18 column is essential to minimize secondary interactions with the basic amine group, which can cause peak tailing.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is often preferred over methanol for analytes with aromatic rings as it can offer different selectivity. It also provides lower backpressure.
-
Aqueous Phase & pH Control: Controlling the mobile phase pH is the most critical factor for analyzing basic compounds.
-
Low pH (e.g., pH 2.5-3.5): At this pH, the amine is fully protonated (R-NH₂⁺). This ensures consistent ionization and often leads to sharper peaks. However, retention on a C18 column might be reduced. An acidic modifier like trifluoroacetic acid (TFA) or a buffer like phosphate is suitable.
-
Mid-Range pH (e.g., pH 6-8): This range should generally be avoided as it is close to the pKa of residual silanols on the silica backbone, leading to strong peak tailing and poor reproducibility.
-
High pH (e.g., pH 9-10.5): At a pH above the analyte's pKa, the amine is in its neutral, free-base form (R-NH₂). This significantly increases retention on a C18 column. This approach requires a pH-stable column (e.g., a hybrid-silica or polymer-based C18).
-
-
-
Detector: A Diode Array Detector (DAD) or a multi-wavelength UV detector is ideal. It allows for monitoring at multiple wavelengths (e.g., 210 nm for high sensitivity and 254 nm for higher selectivity) and can assess peak purity.
Experimental Workflow for Achiral Analysis
Caption: Workflow for achiral HPLC analysis of 5-Methoxy-1-phenylpentan-2-amine.
Protocol: Achiral Quantitative Analysis
1. Materials:
- HPLC-grade Acetonitrile (ACN)
- HPLC-grade water
- Potassium phosphate monobasic
- Phosphoric acid
- Reference standard of 5-Methoxy-1-phenylpentan-2-amine
- Sample containing the analyte
2. Chromatographic Conditions:
- Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
- Mobile Phase: Acetonitrile and 25 mM Potassium Phosphate buffer pH 3.0 (50:50 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
- Run Time: 15 minutes
3. Preparation of Solutions:
- Buffer Preparation (25 mM, pH 3.0): Dissolve 3.4 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm nylon filter.
- Diluent: Mobile Phase (ACN/Buffer 50:50).
- Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Sample Solution: Prepare the sample by dissolving or extracting it in the diluent to achieve an expected final concentration of approximately 100 µg/mL. Filter through a 0.22 µm syringe filter before injection.
4. System Suitability:
- Inject the standard solution five times.
- The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
- The tailing factor should be ≤ 2.0.
- The theoretical plates (N) should be ≥ 2000.
Chiral HPLC Method Development
Objective: To separate the enantiomers of 5-Methoxy-1-phenylpentan-2-amine for enantiomeric purity assessment.
Rationale for Chiral Stationary Phase (CSP) Selection
Direct separation of enantiomers requires a chiral environment, provided by a CSP. For phenethylamine-type compounds, polysaccharide-based and Pirkle-type CSPs are highly effective.
-
Polysaccharide-based CSPs (e.g., Cellulose or Amylose derivatives): These are the most versatile and widely used CSPs. They separate enantiomers based on interactions (hydrogen bonding, dipole-dipole, π-π) within the chiral grooves of the polysaccharide structure. Columns like Chiralcel® OD or Chiralpak® AD are excellent starting points.
-
Pirkle-type CSPs (e.g., Whelk-O® 1): These CSPs operate on a π-π interaction mechanism. The CSP has a π-electron deficient aromatic ring that interacts with the π-electron rich phenyl ring of the analyte. These are also very effective for amine-containing compounds.[2]
Chiral separations are typically performed in either normal-phase, polar organic, or reversed-phase modes. Normal-phase (e.g., Hexane/Ethanol) often provides the best selectivity for these compounds.
Caption: Logical workflow for selecting a chiral stationary phase and mobile phase.
Protocol: Chiral Purity Analysis
1. Materials:
- HPLC-grade n-Hexane
- HPLC-grade Isopropanol (IPA)
- Diethylamine (DEA)
- Racemic reference standard of 5-Methoxy-1-phenylpentan-2-amine
2. Chromatographic Conditions:
- Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1 v/v/v)
- Flow Rate: 0.8 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 215 nm
- Injection Volume: 10 µL
3. Preparation of Solutions:
- Mobile Phase: Carefully mix 850 mL of n-Hexane, 150 mL of IPA, and 1 mL of DEA.
- Standard Solution (200 µg/mL): Accurately weigh 10 mg of the racemic reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
4. System Suitability:
- Inject the racemic standard solution.
- Two peaks corresponding to the enantiomers should be observed.
- The resolution (Rs) between the two enantiomeric peaks should be ≥ 1.5.
Method Validation Protocol (ICH Q2(R1))
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4] The following protocols are based on the ICH Q2(R1) Harmonised Tripartite Guideline.[5][6]
Caption: The sequential process for HPLC method validation as per ICH Q2(R1).
Validation Experiments & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Perform forced degradation studies (acid, base, peroxide, heat, light). Inject degraded samples. | The main peak should be free from interference from degradants, impurities, or placebo components. Peak purity index should be > 0.995. |
| Linearity | Prepare at least five concentrations across the range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by demonstrating acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study. | 80% to 120% of the test concentration for assay.[3] |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the standard solution or six sample preparations. Intermediate Precision: Repeat on a different day with a different analyst or instrument. | RSD ≤ 2.0% for each condition. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the y-intercept of the linearity curve. | Visually justifiable S/N ratio. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters must still be met. Peak area variation should be minimal. |
Conclusion
This application note details robust, reliable, and validated HPLC methods for the comprehensive analysis of 5-Methoxy-1-phenylpentan-2-amine. The achiral reversed-phase method is suitable for quantification and purity testing in a quality control environment. The chiral normal-phase method provides excellent resolution of the enantiomers, essential for stereospecific analysis in pharmaceutical development. By explaining the scientific rationale behind each procedural step and adhering to the internationally recognized ICH Q2(R1) guidelines for validation, these protocols provide a solid foundation for researchers and scientists to implement and adapt for their specific applications.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Jiang, X. et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]
-
Wikipedia. Substituted phenethylamine. [Link]
- Google Patents.
-
ResearchGate. Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. [Link]
-
Al-Kindy, S. et al. (2017). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. ResearchGate. [Link]
-
Bogusz, M. I., Kala, M., & Mater, R. D. (1997). Determination of Phenylisothiocyanate Derivatives of Amphetamine and its Analogues in Biological Fluids by HPLC-APCI-MS or DAD. Journal of Analytical Toxicology. [Link]
-
SIELC Technologies. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
Redalyc. Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research. [Link]
-
Li, Y. et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Tao, Q. F., & Zeng, S. (2002). Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization. Journal of Biochemical and Biophysical Methods. [Link]
-
PubChem. 5-Methoxypentan-1-amine. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
ChemBK. 5-methoxy-1-(4-(trifluoromethyl)phenyl)-1-pentan oxime Request for Quotation. [Link]
-
Jamil, M. A. et al. (2021). Method development and estimation of phenylenediamine in gastric contents, blood and urine. Current Trends in Biotechnology and Pharmacy. [Link]
-
Chen, F. et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists. ResearchGate. [Link]
-
Chen, F. et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. PMC. [Link]
-
PubChemLite. 5-methoxy-2-methylpentan-2-amine (C7H17NO). [Link]
Sources
GC-MS analysis parameters for 5-Methoxy-1-phenylpentan-2-amine
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-Methoxy-1-phenylpentan-2-amine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the robust analysis of 5-Methoxy-1-phenylpentan-2-amine, a phenethylamine derivative, using Gas Chromatography-Mass Spectrometry (GC-MS). Phenethylamines, particularly primary amines, often exhibit poor chromatographic behavior, including peak tailing and non-specific mass spectral fragmentation, which complicates their identification and quantification.[1][2] To overcome these challenges, this protocol employs a derivatization strategy using trifluoroacetic anhydride (TFAA), a method proven to enhance volatility, improve peak shape, and induce characteristic fragmentation patterns for reliable structural elucidation.[3][4][5] This application note is intended for researchers, forensic scientists, and professionals in drug development, offering a detailed methodology from sample preparation to data interpretation, grounded in established analytical principles for novel psychoactive substances (NPS).
Introduction: The Analytical Challenge
5-Methoxy-1-phenylpentan-2-amine is a substituted phenethylamine. The analysis of such compounds is crucial in forensic toxicology and the monitoring of emerging novel psychoactive substances.[6][7] Direct analysis of primary amines by GC-MS is often problematic. The polar amine group can interact with active sites in the GC inlet and column, leading to poor peak symmetry and reduced sensitivity. Furthermore, their electron ionization (EI) mass spectra can be ambiguous, often dominated by low-mass fragments that lack structural specificity.
Derivatization is a key strategy to mitigate these issues. By converting the polar amine into a less polar, more volatile derivative, chromatographic performance is significantly improved.[8][9] Acylation with fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), is a widely adopted technique that not only enhances chromatography but also directs mass spectral fragmentation to produce high-mass, structurally significant ions, thereby increasing the confidence of identification.[5][10]
Experimental Workflow and Rationale
The analytical procedure is designed as a self-validating system, moving from sample preparation to definitive identification. Each step is chosen to ensure reproducibility and accuracy.
Diagram 1: High-level experimental workflow for the GC-MS analysis of 5-Methoxy-1-phenylpentan-2-amine.
Materials and Methods
Reagents and Materials
-
5-Methoxy-1-phenylpentan-2-amine standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Pyridine
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Methanol (GC grade)
-
Autosampler vials with inserts
Instrumentation
An Agilent 7890B Gas Chromatograph (or equivalent) coupled with a 5977A Mass Selective Detector (or equivalent) was used for this analysis.
Optimized GC-MS Parameters
The following table summarizes the optimized instrumental parameters for the analysis of the TFA-derivatized analyte. These parameters are based on established methods for related phenethylamine compounds.[3][11][12]
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| GC Column | Agilent HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) | A versatile, low-bleed 5% phenyl-methylpolysiloxane column ideal for a wide range of analytes.[3][8] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column, enhancing sensitivity for trace-level detection. |
| Injector Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.[3] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Oven Program | Initial 80°C (hold 2 min), ramp 15°C/min to 290°C (hold 5 min) | Separates the analyte from solvent and potential matrix interferences effectively. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard 70 eV energy produces reproducible fragmentation patterns for library matching.[3] |
| Source Temperature | 230°C | Standard temperature for maintaining ion source cleanliness and performance. |
| Transfer Line Temperature | 280°C | Prevents condensation of the analyte between the GC and MS, ensuring efficient transfer.[12] |
| Mass Scan Range | m/z 50–550 | A wide scan range to capture the molecular ion and all significant fragment ions.[3] |
| Solvent Delay | 4.0 min | Prevents the high concentration of solvent from saturating the detector. |
Sample Preparation and Derivatization Protocol
This protocol is designed for a 1 mg/mL standard solution but can be adapted for dried extracts from biological matrices.
-
Sample Preparation : Accurately weigh 1 mg of 5-Methoxy-1-phenylpentan-2-amine and dissolve it in 1 mL of ethyl acetate in a clean glass vial.
-
Derivatization : To 100 µL of the sample solution, add 50 µL of pyridine followed by 100 µL of trifluoroacetic anhydride (TFAA).
-
Reaction : Cap the vial tightly and heat in a heating block or water bath at 70°C for 30 minutes.[3]
-
Cooling : Allow the vial to cool completely to room temperature.
-
Neutralization : Add 1 mL of saturated sodium bicarbonate solution to the vial to neutralize excess acidic TFAA reagent. Vortex vigorously for 30 seconds.
-
Phase Separation : Centrifuge for 5 minutes at 2000 rpm to separate the aqueous and organic layers.
-
Extraction : Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample : Transfer the dried organic layer to an autosampler vial for GC-MS analysis.
Expected Results and Discussion
Chromatography
The underivatized 5-Methoxy-1-phenylpentan-2-amine would likely produce a broad, tailing peak. Following TFAA derivatization, a sharp, symmetrical chromatographic peak is expected, indicating successful conversion of the polar amine to a nonpolar amide and improved interaction with the nonpolar GC column.
Mass Spectral Fragmentation
The key to confident identification lies in the mass spectrum. The TFAA derivative of 5-Methoxy-1-phenylpentan-2-amine has a molecular weight of 289.3 g/mol . The EI mass spectrum is predicted to show a molecular ion ([M]⁺•) at m/z 289.
The primary fragmentation pathway for N-acylated phenethylamines is alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[10] This predictable fragmentation provides structurally significant ions for identification.
Diagram 2: Predicted major fragmentation pathways for TFA-derivatized 5-Methoxy-1-phenylpentan-2-amine.
-
Molecular Ion (m/z 289) : The presence of the molecular ion confirms the molecular weight of the derivatized compound.
-
Alpha-Cleavage (m/z 202) : The most characteristic fragmentation is expected to be the cleavage of the bond between the alpha-carbon and the beta-carbon of the pentylamine chain, resulting in the loss of the methoxybutyl radical. This would produce a stable, resonance-stabilized fragment ion at m/z 202.
-
Benzyl Cation (m/z 91) : Cleavage of the bond between the first and second carbon of the side chain can lead to the formation of the highly stable tropylium (benzyl) cation at m/z 91, a common fragment in compounds containing a benzyl moiety.
-
Loss of Benzyl Radical (m/z 198) : An alternative alpha-cleavage can result in the loss of the benzyl radical (•CH₂Ph), yielding a fragment ion at m/z 198.
The presence of this combination of ions provides a high degree of confidence for the structural identification of 5-Methoxy-1-phenylpentan-2-amine in a sample.
Conclusion
This application note details a robust and reliable GC-MS method for the analysis of 5-Methoxy-1-phenylpentan-2-amine. The protocol leverages a proven TFAA derivatization strategy to overcome the inherent challenges of analyzing primary amines, resulting in excellent chromatographic performance and the generation of a characteristic mass spectrum suitable for unambiguous identification. This method provides a solid foundation for researchers in forensic science and pharmacology to accurately detect and characterize this and other related novel psychoactive substances.
References
-
Melgar, R., & Kelly, R. C. (1993). A Novel GC/MS Derivatization Method for Amphetamines. Journal of Analytical Toxicology, 17(6), 399–402. [Link]
-
Al-Asmari, A. I., & Al-Zahrani, O. R. (2018). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of analytical toxicology, 42(8), 545–553. [Link]
-
Zangani, D., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules, 30(24), 1-27. [Link]
-
Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. [Link]
-
Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of analytical toxicology, 17(6), 399-402. [Link]
-
Frison, G., et al. (2020). GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. Forensic science international, 316, 110502. [Link]
-
Lin, H. R., et al. (2007). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy-amphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis, 15(2). [Link]
-
Vlasev, D. D., & Koychev, I. D. (2017). An optimized GC-MS method for amphetamines identification. Journal of IMAB, 23(2), 1599-1603. [Link]
-
Namera, A. (2016). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. [Link]
-
Miller, J., & Kairys, V. (2021). Novel GC–MS Software Programs for Analyzing Seized Drug Samples. Spectroscopy Online. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. [Link]
-
M. Kuchar, et al. (2010). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology, 34(7), 399-405. [Link]
-
Anzillotti, A., et al. (2021). The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. I.R.I.S. (IRIS). [Link]
-
Lee, J., et al. (2011). A technique combining trifluoroacetyl derivatization and gas chromatography–mass spectrometry to distinguish methamphetamine and its 4‐substituted analogs. Drug Testing and Analysis, 3(9), 624-630. [Link]
-
Garg, U. (2016). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International. [Link]
-
Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy. [Link]
-
Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of biochemical and biophysical methods, 54(1-3), 103–113. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 6. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. jfda-online.com [jfda-online.com]
- 12. academic.oup.com [academic.oup.com]
Technical Guide: Solubility Profiling & Process Optimization for 5-Methoxy-1-phenylpentan-2-amine
The following Application Note and Protocol Guide is designed for researchers and process chemists handling 5-Methoxy-1-phenylpentan-2-amine .
As this compound acts as a lipophilic amine with a specific ether functionality, its solubility behavior is heavily dictated by pH and solvent polarity. This guide synthesizes theoretical physicochemical principles with empirical solubility determination protocols.
Executive Summary & Compound Analysis
5-Methoxy-1-phenylpentan-2-amine is a structural hybrid of a phenylalkylamine and an aliphatic ether. Its solubility profile is governed by two competing functional groups: the lipophilic phenylpentyl chain and the ionizable primary amine.
Understanding the duality of this molecule—existing as a lipophilic oil in its free base form and a hydrophilic solid in its salt form—is critical for successful synthesis, purification, and formulation.
Physicochemical Profile (Predicted)
-
Molecular Structure: Ph-CH₂-CH(NH₂)-(CH₂)₃-OCH₃
-
Molecular Weight: 193.29 g/mol
-
pKa (Amine): ~9.8 – 10.2 (Typical for
-branched primary aliphatic amines) -
LogP (Octanol/Water): ~2.1 – 2.5 (Moderately Lipophilic)
-
Physical State (Free Base): Viscous, pale yellow oil (Predicted)
-
Physical State (Salt): Crystalline solid (e.g., Hydrochloride, Fumarate)
Solubility Matrix (Theoretical)
The following table categorizes solvent compatibility based on the compound's form.
| Solvent Class | Representative Solvents | Solubility (Free Base) | Solubility (Salt Form) | Application Note |
| Non-Polar | n-Heptane, Hexane | High (Miscible) | Negligible (<0.1 mg/mL) | Ideal for washing salts to remove non-polar impurities. |
| Chlorinated | Dichloromethane (DCM) | High (Miscible) | Moderate | Excellent extraction solvent for the free base. |
| Ethers | MTBE, THF, Diethyl Ether | High | Low | MTBE is the gold standard for free base extraction; THF dissolves some salts. |
| Alcohols | Methanol, Isopropanol (IPA) | High | High (Temp. Dependent) | Primary choice for recrystallization of salts. |
| Polar Aprotic | DMSO, DMF, DMAc | High | High | Use for stock solutions in biological assays; difficult to remove. |
| Aqueous | Water, PBS (pH 7.4) | Low (<1 mg/mL) | High (>50 mg/mL) | Solubility is strictly pH-dependent. |
Core Principles of Amine Solubility
To master the handling of this compound, one must leverage the "pH-Switch" mechanism .
-
The Free Base (pH > 11): In basic conditions, the amine is unprotonated (
). The molecule is dominated by the lipophilic phenyl and pentyl chains. It behaves like an oil and partitions into organic solvents (DCM, MTBE, Toluene). -
The Salt (pH < 4): In acidic conditions, the amine is protonated (
). The ionic charge disrupts the hydrophobic interactions, rendering the molecule highly water-soluble and insoluble in non-polar organics.
Critical Insight: The 5-methoxy group adds a hydrogen bond acceptor site. While this slightly increases water solubility compared to the parent phenylpentanamine, it does not override the lipophilicity of the free base. However, it makes the molecule more soluble in alcohols compared to pure alkyl analogs.
Protocol 1: Thermodynamic Solubility Determination
Methodology: Saturation Shake-Flask Method (Standardized) Objective: To determine the equilibrium solubility of the solid salt form (e.g., HCl salt) in various solvents.
Reagents & Equipment
-
Analyte: 5-Methoxy-1-phenylpentan-2-amine (Salt form)
-
Solvents: HPLC Grade (Water, Methanol, IPA, Acetonitrile)
-
Equipment: Orbital Shaker (temp. controlled), 0.45 µm PTFE Syringe Filters, HPLC-UV or LC-MS.
Step-by-Step Procedure
-
Preparation: Add the solid compound to a 4 mL glass vial containing 1 mL of the target solvent. Add solid until a visible suspension remains (supersaturation).
-
Equilibration: Cap the vial and place it in an orbital shaker at 25°C (or 37°C for biological relevance). Shake at 200 RPM for 24 hours .
-
Sedimentation: Stop shaking and allow the vial to stand for 4 hours to let undissolved solids settle.
-
Sampling: Carefully withdraw 0.5 mL of the supernatant using a syringe.
-
Filtration: Pass the sample through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).
-
Dilution & Analysis: Dilute the filtrate immediately with mobile phase (to prevent precipitation) and analyze via HPLC-UV (Detection @ 210 nm or 254 nm).
-
Calculation:
Workflow Diagram (Graphviz)
Figure 1: Saturation Shake-Flask Workflow for thermodynamic solubility determination.
Protocol 2: Purification via Acid/Base Extraction
Objective: To purify the free base from neutral organic impurities using the compound's solubility switch.
Mechanism
This protocol exploits the fact that 5-Methoxy-1-phenylpentan-2-amine is soluble in acid (water phase) but its neutral impurities (e.g., unreacted ketone precursors) remain in the organic phase.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or MTBE .
-
Acid Extraction: Wash the organic layer with 1M HCl (3x).
-
Observation: The amine moves into the aqueous layer (Acidic pH). Neutral impurities stay in the organic layer.
-
-
Separation: Discard the organic layer (containing impurities).
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.
-
Observation: The solution will turn cloudy/milky as the amine free base oils out.
-
-
Back-Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).
-
Drying: Dry the combined organic layers over anhydrous
. -
Isolation: Filter and concentrate under reduced pressure to yield the pure amine oil.
Extraction Logic Diagram (Graphviz)
Figure 2: Acid-Base purification strategy leveraging pH-dependent solubility.
Protocol 3: Crystallization & Salt Formation
Objective: To convert the oily free base into a stable, water-soluble solid for storage or formulation.
Solvent Selection Guide
-
Anti-Solvent: Diethyl Ether or n-Heptane (Amine salts are insoluble here).
-
Solvent: Isopropanol (IPA) or Ethanol (Amine salts are moderately soluble hot, insoluble cold).
Procedure (Hydrochloride Salt)
-
Dissolve: Dissolve 1.0 g of the free base oil in 5 mL of dry Diethyl Ether (or IPA if the salt is very insoluble).
-
Acid Addition: Dropwise add 2M HCl in Diethyl Ether (or 1.25M HCl in Ethanol) with vigorous stirring.
-
Note: Use a 1.1 molar equivalent of acid.
-
-
Precipitation: A white precipitate should form immediately.
-
Troubleshooting: If an "oil" separates instead of a solid, scratch the glass side with a spatula or add a seed crystal. This is common for pentan-2-amine derivatives.
-
-
Maturation: Stir the suspension for 30 minutes at 0°C to maximize yield.
-
Filtration: Filter the solid under vacuum and wash with cold ether.
-
Drying: Dry in a vacuum oven at 40°C to remove residual solvent.
References
-
Baka, E., et al. (2008).[1] "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Völgyi, G., et al. (2010).[1] "Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship." Analytica Chimica Acta. Link
-
Frontier, A. (2023). "Workup: Amines - Purification and Extraction Protocols." University of Rochester, Not Voodoo. Link
-
PubChem Database. (2023). "Compound Summary: 1-phenylpentan-2-amine (Analogous Structure)." National Library of Medicine. Link
-
BenchChem. (2023). "General Experimental Protocol for Solubility Determination of Aliphatic Amines." Link
Sources
Application Note: High-Content Cytotoxicity Profiling of Lipophilic Phenylpentan-2-amine Derivatives
This Application Note is designed for researchers investigating the toxicological profile of novel phenylalkylamines. It specifically addresses 5-Methoxy-1-phenylpentan-2-amine (5-MeO-PPAm) , a structural hybrid of long-chain amphetamine homologues (like
Subject Compound: 5-Methoxy-1-phenylpentan-2-amine (5-MeO-PPAm) Application: In Vitro Neurotoxicity and Hepatotoxicity Screening Version: 2.1 (Research Use Only)
Abstract & Scientific Context
The emergence of Novel Psychoactive Substances (NPS) requires robust, adaptable screening protocols. 5-Methoxy-1-phenylpentan-2-amine (5-MeO-PPAm) represents a distinct subclass of "long-chain" phenethylamines. Unlike standard amphetamine (a 3-carbon chain), this compound features a 5-carbon (pentyl) backbone with a terminal methoxy ether group.
Chemical Significance:
The extension of the alkyl chain to five carbons significantly increases lipophilicity (
Toxicological Hypothesis: Based on Structure-Activity Relationships (SAR) of similar lipophilic amines (e.g., PMMA, substituted cathinones), 5-MeO-PPAm is hypothesized to exert cytotoxicity through two primary mechanisms:
-
Mitochondrial Uncoupling: Accumulation of the cationic amine in the mitochondrial matrix, dissipating the proton gradient.
-
Oxidative Stress: Generation of Reactive Oxygen Species (ROS) during monoamine oxidase (MAO) metabolism or auto-oxidation.
Experimental Design Strategy
This workflow utilizes a multi-parametric approach to distinguish between necrotic cell death, apoptotic induction, and metabolic impairment.
Cell Line Selection
| Cell Line | Tissue Origin | Rationale for Selection |
| SH-SY5Y | Human Neuroblastoma | Neurotoxicity Model: Expresses dopaminergic markers (DAT, TH). Differentiated cells mimic mature neurons, the primary target for psychoactive amines. |
| HepG2 | Human Hepatocellular Carcinoma | Metabolic Model: Retains some CYP450 activity. Essential for assessing hepatotoxicity caused by reactive metabolites (e.g., after O-demethylation). |
Compound Handling (Critical Step)
-
Solubility Challenge: The pentyl chain renders 5-MeO-PPAm highly lipophilic. Direct dissolution in aqueous media will cause micro-precipitation, leading to erratic IC50 data.
-
Vehicle: Dimethyl sulfoxide (DMSO).
-
Stock Prep: Prepare 100 mM stock in anhydrous DMSO. Store at -20°C under argon to prevent N-oxidation.
Detailed Protocols
Protocol A: Dual-Readout Viability Assay (MTT + LDH)
Purpose: To differentiate between metabolic inhibition (MTT) and membrane rupture/necrosis (LDH).
Reagents:
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in PBS.
-
LDH Cytotoxicity Detection Kit (Colorimetric).
-
Positive Control: Triton X-100 (0.1%) for 100% lysis.
Step-by-Step Methodology:
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. Differentiate with 10 M Retinoic Acid (RA) for 5 days prior to exposure. -
Dosing:
-
Prepare serial dilutions of 5-MeO-PPAm in serum-free medium (0.1
M to 1000 M). -
Crucial: Maintain final DMSO concentration
in all wells. -
Incubate for 24 hours at 37°C, 5% CO
.
-
-
LDH Harvest (Supernatant):
-
Transfer 50
L of supernatant to a new plate. -
Add 50
L LDH reaction mix. Incubate 30 min in dark. -
Measure Absorbance at 490 nm.
-
-
MTT Assay (Cell Layer):
-
Add 20
L MTT stock to the remaining cells. Incubate 3 hours. -
Aspirate medium carefully.
-
Solubilize formazan crystals with 150
L DMSO. -
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Data Analysis:
Calculate % Viability (MTT) and % Cytotoxicity (LDH) relative to controls.
Protocol B: Oxidative Stress Assessment (DCFDA)
Purpose: To detect intracellular ROS generation, a hallmark of amphetamine-induced neurotoxicity.
Mechanism: H
-
Staining: Wash treated cells with HBSS. Incubate with 25
M H DCFDA for 45 mins. -
Exposure: Treat cells with 5-MeO-PPAm (at IC10 and IC50 concentrations derived from Protocol A) for 4 hours .
-
Note: ROS is an early event; 24h is often too late.
-
-
Quantification: Measure fluorescence (Ex/Em: 485/535 nm) using a microplate reader.
-
Imaging Validation: Capture representative images using fluorescence microscopy to visualize cytoplasmic ROS localization.
Protocol C: Mitochondrial Membrane Potential ( )
Purpose: To confirm if the lipophilic amine acts as a mitochondrial uncoupler.
Reagent: JC-1 Dye (cationic carbocyanine).
-
Treatment: Expose cells to 5-MeO-PPAm for 6 to 12 hours.
-
Staining: Add JC-1 (final 2
M) for 30 mins at 37°C. -
Readout:
-
Healthy Mitochondria: Red aggregates (Ex 550 / Em 600).
-
Depolarized Mitochondria: Green monomers (Ex 485 / Em 535).
-
-
Ratio Calculation: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization (apoptosis initiation).
Visualizing the Mechanism & Workflow
Diagram 1: Cytotoxicity Pathway Hypothesis
This diagram illustrates the proposed mechanism of action for 5-MeO-PPAm, highlighting the dual threat of oxidative stress and mitochondrial disruption.
Caption: Proposed cytotoxic cascade of 5-MeO-PPAm involving mitochondrial accumulation and ROS-mediated apoptosis.
Diagram 2: Experimental Workflow
The logical flow for characterizing the compound.
Caption: Step-by-step experimental workflow from compound solubilization to mechanistic validation.
Data Interpretation & Troubleshooting
Interpreting EC50 Shifts
-
MTT EC50 < LDH EC50: Indicates the compound inhibits mitochondrial function (metabolism) before killing the cell. This is typical for substituted phenethylamines.
-
HepG2 vs. SH-SY5Y: If HepG2 toxicity is significantly higher, metabolic activation (CYP450) may be generating a toxic metabolite (e.g., a reactive aldehyde from the pentyl chain oxidation).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Precipitation in wells | Lipophilicity of pentyl chain | Sonicate stock; Ensure DMSO < 0.5%; Use BSA (0.1%) as a carrier if necessary. |
| High Background (MTT) | Reductive nature of amine | Wash cells 2x with PBS before adding MTT to remove residual amine. |
| No ROS signal | Timing mismatch | ROS is transient. Measure at 1h, 2h, and 4h. Do not wait 24h. |
References
-
Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology, 94(4), 1085–1133.
-
Valente, M. J., et al. (2016). In vitro toxicity of the synthetic cathinone alpha-PVP in differentiated SH-SY5Y cells. Neurotoxicity Research. (Provides the baseline protocol for lipophilic amine neurotoxicity).
-
PubChem Compound Summary. (1-phenylpentan-2-amine derivatives and pharmacology).
-
U.S. National Library of Medicine. ToxTutor - Cellular Toxicity Assays.
-
Dias-da-Silva, D., et al. (2015). Hepatotoxicity of "legal highs": The case of methcathinone and its derivatives. Archives of Toxicology.
Disclaimer: 5-Methoxy-1-phenylpentan-2-amine is a research chemical.[1][2] No human safety data exists. All handling must occur within a certified Chemical Fume Hood using appropriate PPE.
Sources
Application Notes & Protocols: A Framework for Preclinical Dosing of 5-Methoxy-1-phenylpentan-2-amine and Novel Analogs in Rodent Models
DISCLAIMER: 5-Methoxy-1-phenylpentan-2-amine is a research chemical. The information provided herein is intended exclusively for qualified researchers, scientists, and drug development professionals for preclinical research purposes. This compound is not for human or veterinary use. All animal studies must be designed and conducted in strict accordance with ethical guidelines and must receive prior approval from an appropriate Institutional Animal Care and Use Committee (IACUC).[1][2][3] Adherence to all applicable federal, state, and local laws and regulations is mandatory.[2]
Introduction
5-Methoxy-1-phenylpentan-2-amine is a structural analog of other psychoactive compounds, suggesting it may interact with monoaminergic systems in the central nervous system. As with many novel psychoactive substances (NPS), there is a significant lack of published pharmacokinetic and pharmacodynamic data, making preclinical evaluation challenging.[4] The objective of these application notes is to provide a comprehensive and systematic framework for establishing initial dosing guidelines for this and similar novel compounds in rodent models.
This guide emphasizes a staged approach, beginning with fundamental characterization and safety assessments before proceeding to pharmacokinetic (PK) and pharmacodynamic (PD) studies. The overarching goal is to generate reliable, reproducible data to inform dose selection for subsequent efficacy or toxicological evaluations.[5] This process is critical for understanding a compound's potential therapeutic window and mechanism of action.[6][7]
Pre-formulation and Vehicle Selection
The first critical step in any in vivo study is to develop a safe and effective formulation. The choice of vehicle depends on the physicochemical properties of the test compound, such as its solubility and stability.[8] An inappropriate vehicle can lead to poor bioavailability, inconsistent exposure, or direct toxicity, confounding study results.[9][10]
1.1. Rationale
The goal is to create a homogenous, stable formulation (solution or suspension) that allows for accurate dosing and maximizes bioavailability for the chosen route of administration. The vehicle itself should be inert and cause no physiological effects at the volume administered.[9]
1.2. Protocol: Vehicle Screening
-
Determine Solubility: Assess the solubility of 5-Methoxy-1-phenylpentan-2-amine in a panel of common, low-toxicity vehicles. Start with aqueous-based vehicles and progress to co-solvents or surfactants if necessary.
-
Initial Screen: Attempt to dissolve the compound at the highest anticipated concentration in vehicles such as:
-
0.9% Saline
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
5% Dextrose in Water (D5W)
-
0.5% (w/v) Methylcellulose (MC) in water
-
10% (v/v) Dimethyl sulfoxide (DMSO) in saline[10]
-
-
Formulation Stability: Once a suitable vehicle is identified, assess the stability of the formulation at room temperature and under refrigerated conditions for the expected duration of use.
-
Documentation: Record the final vehicle composition, appearance (e.g., clear solution, homogenous suspension), and stability data.
Table 1: Common Vehicles for Oral Rodent Dosing
| Vehicle Composition | Type | Common Use Notes | Potential Issues |
| Water or 0.9% Saline | Aqueous | Ideal for water-soluble compounds. Least likely to have physiological effects. | Not suitable for hydrophobic compounds. |
| 0.5% - 1% Methylcellulose (or CMC) | Aqueous Suspension | Standard for water-insoluble compounds. Forms a suspension. | Requires constant agitation to ensure dose uniformity. |
| 20% Hydroxypropyl-β-cyclodextrin | Solubilizer | Can increase the solubility of poorly soluble compounds. | High concentrations may cause renal toxicity.[10][11] |
| 10% DMSO / 90% Saline | Co-solvent | Effective for many compounds, but DMSO can have biological effects.[9][10] | DMSO can cause hemolysis at high concentrations and may influence the compound's metabolism. |
| Corn Oil / Miglyol® 812 | Lipid | Used for highly lipophilic compounds. | Can affect animal metabolism and GI transit time.[9] |
1.3. Workflow for Vehicle Selection
Dose Range-Finding (DRF) and Acute Toxicity
Before conducting detailed PK or efficacy studies, it is essential to determine the compound's tolerability and identify a dose range for further investigation. A Dose Range-Finding (DRF) study, often called a Maximum Tolerated Dose (MTD) study, helps establish the upper dose limit that does not cause mortality or severe toxic effects.[5][12]
2.1. Rationale
The primary goals are to identify doses that cause overt toxicity and to select a range of doses (typically 3-4) for subsequent studies that are well-tolerated but high enough to elicit a pharmacological response.[13] This minimizes animal use and ensures that definitive studies are conducted at relevant concentrations.
2.2. Protocol: Acute Dose Escalation Study (Modified Up-and-Down Procedure)
This protocol is based on principles outlined in OECD Test Guideline 420.[14] It uses a small number of animals to approximate the acute toxic dose.
-
Animal Model: Use a single sex (typically female rats, as they are often slightly more sensitive) for initial testing to reduce variability.[14] (e.g., Sprague-Dawley rats, 8-10 weeks old).
-
Acclimation: Allow animals to acclimate to the facility for at least 5 days before dosing.
-
Dose Selection: Based on any available in vitro data or information from structurally similar compounds, select a starting dose. If no information is available, a starting dose of 300 mg/kg can be considered.[14] Fixed dose levels of 5, 50, 300, and 2000 mg/kg are standard starting points.[14]
-
Dosing: Administer a single oral (PO) or intraperitoneal (IP) dose to one animal.
-
Observation: Observe the animal intensely for the first 4 hours post-dose, and then periodically for a total of 14 days.
-
Dose Adjustment:
-
If the animal shows signs of toxicity but survives, dose the next animal at a lower dose level.
-
If the animal shows no signs of toxicity, dose the next animal at a higher dose level.
-
If the animal dies, dose the next animal at a lower dose level.
-
-
Parameters to Monitor:
-
Clinical Observations: Changes in skin, fur, eyes, respiration, autonomic signs (salivation), and central nervous system activity (tremors, convulsions, reactivity). Note any unusual behaviors like stereotypy.
-
Body Weight: Measure daily for the first week and then weekly. A body weight loss of >10% is considered a sign of toxicity.[13]
-
Mortality: Record the time of death if it occurs.
-
Table 2: Example Dose Range-Finding Design for Oral Administration
| Dose Group | Dose (mg/kg) | N (Animals) | Route | Purpose |
| 1 | 30 | 3 | PO | Low Dose / No-Effect Level |
| 2 | 100 | 3 | PO | Intermediate Dose |
| 3 | 300 | 3 | PO | High Dose / Potential Toxicity |
| 4 (if needed) | 1000 | 3 | PO | Limit Dose / MTD Determination |
| Control | Vehicle | 3 | PO | Vehicle Effects Baseline |
Pharmacokinetic (PK) Profiling
A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Understanding a drug's plasma and brain concentration over time is crucial for designing rational dosing schedules in efficacy studies.[7][15]
3.1. Rationale
The goal is to determine key PK parameters like maximum concentration (Cmax), time to Cmax (Tmax), half-life (t1/2), and overall exposure (AUC). This data helps correlate drug exposure with the observed pharmacological effects.[5] For a centrally-acting compound, assessing brain penetration is also critical.[15]
3.2. Protocol: Single-Dose PK Study in Rats
-
Animal Model: Use cannulated rats (e.g., jugular vein cannulation) to allow for serial blood sampling from the same animal. This reduces animal numbers and inter-animal variability. (e.g., Male Sprague-Dawley rats, 250-300g).
-
Dose Selection: Based on the DRF study, select one or two well-tolerated doses (e.g., a low and a high dose).
-
Dosing: Administer the compound via the intended route (e.g., oral gavage, PO) and an intravenous (IV) route to a separate group to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.
-
Sample Schedule: A typical schedule would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Brain Tissue (Optional): At terminal time points, animals can be euthanized to collect brain tissue to determine the plasma-to-brain ratio.
-
Bioanalysis: Process blood to plasma via centrifugation and store at -80°C until analysis. Analyze plasma and brain homogenate concentrations using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
3.3. Workflow for a Rodent Pharmacokinetic Study
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time at which Cmax is reached | Indicates the rate of absorption. |
| AUC | Area Under the Curve (Concentration vs. Time) | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time required for the plasma concentration to decrease by half. |
| F% | Bioavailability | The fraction of the administered dose that reaches systemic circulation. |
Pharmacodynamic (PD) and Efficacy Model Dosing
Once the PK profile is understood, doses for PD/efficacy studies can be selected more intelligently. The goal is to link drug exposure (PK) to the biological or behavioral effect (PD).
4.1. Rationale
For a novel compound like 5-Methoxy-1-phenylpentan-2-amine, which may have effects similar to other tryptamines or phenethylamines, an initial PD study could assess its impact on locomotor activity or induce specific behaviors like the head-twitch response (HTR) in mice, which is a proxy for 5-HT2A receptor activation.[16][17]
4.2. Protocol: Mouse Head-Twitch Response (HTR) Assay
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Habituation: Acclimate mice to the observation chambers (e.g., clear plexiglass cylinders) for 30-60 minutes before dosing.
-
Dose Selection: Based on PK and DRF studies, select 3-4 doses that are well-tolerated and cover a range of exposures. Include a vehicle control group.
-
Dosing: Administer the compound via the chosen route (e.g., IP or PO).
-
Observation: Immediately after dosing, place the mouse in the observation chamber. Record the number of head twitches over a 30-60 minute period, timed to coincide with the expected Tmax from PK studies.
-
Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). Construct a dose-response curve.
Integrated Data Analysis and Dose Selection
The final step is to synthesize all available data to make informed decisions for future studies.
5.1. Rationale
By integrating tolerability (DRF), exposure (PK), and activity (PD) data, a researcher can establish a preliminary therapeutic window in the rodent model. This allows for the selection of doses for more complex, chronic studies with a higher probability of success.
5.2. Logic for Dose Selection
The relationship between these studies informs the selection of doses for subsequent, more complex experiments, such as chronic toxicology or disease-specific efficacy models.
Safety and Ethical Considerations
All research involving animals must prioritize their welfare.[1][3]
-
IACUC Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) before initiation.[2]
-
The 3Rs: All studies should be designed to adhere to the principles of Replacement, Reduction, and Refinement.[18]
-
Humane Endpoints: Clear criteria for humane endpoints must be established to minimize animal pain and distress.[18]
-
Personnel Training: All personnel handling animals and the test compound must be adequately trained in experimental methods, animal care, and safety procedures.[2]
References
-
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (2022). American Psychological Association. [Link]
-
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (2012). American Psychological Association. [Link]
-
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (2025). American Psychological Association. [Link]
-
American Psychological Association (APA) (2012) Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. APA, Washington DC. - References. [Link]
-
Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. (2015). ResearchGate. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2009). Regulations.gov. [Link]
-
Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats. (2025). PubMed. [Link]
-
Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. (2015). PubMed. [Link]
-
Animal Dosing Vehicle Selection. (2025). Crystal Pharmatech Co., Ltd. [Link]
-
How to de-risk OECD 443 studies through optimized dose level selections. (2023). Labcorp. [Link]
-
Ethical Guidelines for the Use of Animals in Research. (2019). Forskningsetikk. [Link]
-
OECD Guideline for Testing of Chemicals 420. (2001). OECD. [Link]
-
Advice on dose-level selection for the conduct of reproductive toxicity studies (OECD TGs 414, 421/422 and 443) under REACH. Flashpoint srl. [Link]
-
In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. (2015). ResearchGate. [Link]
-
Table 2 from Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Semantic Scholar. [Link]
-
An examination of the effects of 5-Methoxy-n, n-di(ISO)propyltryptamine hydrochloride (Foxy) on cognitive development in rats. (2006). PubMed. [Link]
-
Pharmacological profiling of novel psychoactive substances. (2019). ResearchGate. [Link]
-
Metabolomics predicts the pharmacological profile of new psychoactive substances. (2018). PubMed. [Link]
-
"Pharmacokinetic Evaluation of a Novel Compound, Sn79, a Putative Sigma" by Harsha Vinnakota. (2016). eGrove - University of Mississippi. [Link]
-
Further studies on the dose-dependent stimulus properties of 5-methoxy-N,N-dimethyltryptamine. (1984). PubMed. [Link]
-
Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (2025). MDPI. [Link]
-
5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex. ResearchGate. [Link]
-
5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one. PharmaCompass.com. [Link]
-
Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy-N,N-dimethyltryptamine Analogs in Mice. (2026). ResearchGate. [Link]
-
(E)-5-Methoxy-1-(3-(trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime. Pharmaffiliates. [Link]
-
Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. (2017). PubMed. [Link]
-
Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. (2018). PubMed. [Link]
Sources
- 1. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 2. online225.psych.wisc.edu [online225.psych.wisc.edu]
- 3. Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research [norecopa.no]
- 4. mdpi.com [mdpi.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. "Pharmacokinetic Evaluation of a Novel Compound, Sn79, a Putative Sigma" by Harsha Vinnakota [egrove.olemiss.edu]
- 8. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 9. Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. labcorp.com [labcorp.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. forskningsetikk.no [forskningsetikk.no]
Comprehensive NMR Spectroscopic Characterization of 5-Methoxy-1-phenylpentan-2-amine
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the structural characterization of 5-Methoxy-1-phenylpentan-2-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a member of the phenethylamine class, precise structural elucidation is critical for understanding its chemical properties and potential pharmacological activity. This document outlines detailed protocols for sample preparation and data acquisition for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments. It further presents a systematic approach to spectral interpretation, correlating specific NMR signals to the molecular structure. This guide is intended for researchers, chemists, and drug development professionals requiring definitive structural verification of this and related compounds.
Introduction and Theoretical Framework
5-Methoxy-1-phenylpentan-2-amine is a substituted phenethylamine derivative. The precise arrangement of its functional groups—a phenyl ring, a five-carbon aliphatic chain, a primary amine, and a terminal methoxy group—dictates its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of such molecular structures in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The core principles of NMR involve the interaction of atomic nuclei with an external magnetic field.[2] Key parameters extracted from NMR spectra include:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm), which indicates the electronic environment of a nucleus. Electron-withdrawing groups cause a "deshielding" effect, shifting signals downfield (higher ppm values).[2][3]
-
Integration: The area under a signal in a ¹H NMR spectrum, which is proportional to the number of protons generating that signal.[3]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent nuclei. This is governed by the n+1 rule and provides direct evidence of atomic connectivity.[1][3]
-
Coupling Constant (J): The distance between the split peaks in a multiplet (in Hz), which provides further information about the relationship between coupled nuclei.
While 1D NMR (¹H and ¹³C) provides foundational data, 2D NMR techniques are often essential for complex molecules. This guide utilizes:
-
COSY (Correlation Spectroscopy): A homonuclear experiment that reveals proton-proton (¹H-¹H) coupling interactions, allowing for the mapping of adjacent protons through the carbon skeleton.[4][5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that identifies direct, one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[5][6][7]
By combining these techniques, a complete and confident assignment of the structure of 5-Methoxy-1-phenylpentan-2-amine can be achieved.
Predicted Spectral Characteristics
A proactive analysis of the molecular structure allows for the prediction of the NMR spectrum, which serves as a hypothesis to be confirmed by experimental data.
Figure 1: Structure and numbering scheme for 5-Methoxy-1-phenylpentan-2-amine.
¹H NMR Predictions:
-
Phenyl Group (H-7 to H-11): These five aromatic protons are expected to appear in the range of δ 7.1-7.4 ppm.[8] Due to the monosubstituted pattern, they will likely present as a complex multiplet.
-
Benzylic Protons (H-1): The two protons on the carbon adjacent to the phenyl ring will be deshielded and are expected around δ 2.5-2.9 ppm. They will be split by the single proton at H-2.
-
Amine-Adjacent Proton (H-2): This methine proton, adjacent to the amine group, will be deshielded and should appear in the δ 3.0-3.5 ppm range. It will be split by protons at H-1 and H-3, resulting in a multiplet.
-
Aliphatic Chain (H-3, H-4): These methylene protons will be found further upfield. H-3 will be a multiplet due to coupling with H-2 and H-4. H-4 will be a multiplet due to coupling with H-3 and H-5.
-
Methoxy-Adjacent Protons (H-5): These two protons are adjacent to the electronegative oxygen atom and will be shifted downfield relative to other aliphatic signals, likely appearing as a triplet around δ 3.4 ppm.
-
Amine Protons (NH₂): The two amine protons typically appear as a broad singlet between δ 0.5-5.0 ppm.[9] The exact chemical shift is highly dependent on solvent, concentration, and temperature.
-
Methoxy Protons (H-12): The three protons of the methoxy group are equivalent and not coupled to any other protons, so they will appear as a sharp singlet, typically around δ 3.3 ppm.[10]
¹³C NMR Predictions:
-
Phenyl Group (C-7 to C-11): Aromatic carbons typically resonate between δ 125-140 ppm. The carbon attached to the alkyl chain (C-6) will be distinct from the others.
-
Aliphatic Chain (C-1 to C-5):
-
C-1 (Benzylic): Expected around δ 40-45 ppm.
-
C-2 (Amine-bearing): Expected in the range of δ 45-55 ppm.[9]
-
C-3, C-4: Standard aliphatic signals, likely between δ 20-35 ppm.
-
C-5 (Oxygen-bearing): Deshielded carbon, expected around δ 70-75 ppm.
-
-
Methoxy Carbon (C-12): The methoxy carbon typically appears around δ 55-60 ppm.[11][12][13]
Experimental Protocols and Workflow
Sample Preparation Protocol
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[14]
Materials:
-
5-Methoxy-1-phenylpentan-2-amine (1-5 mg for ¹H/2D NMR; 15-25 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tube and cap[15]
-
Glass Pasteur pipette
-
Small vial for dissolution
Procedure:
-
Weighing: Accurately weigh 1-5 mg of the analyte into a clean, dry vial. For a standard ¹³C NMR acquisition without extended acquisition times, a higher concentration is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. It is a good first choice. If the compound has limited solubility or if hydrogen bonding of the amine protons is of particular interest, DMSO-d₆ can be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[15]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring high-resolution spectra. Any particulate matter must be removed, for instance by filtering through a small cotton plug in the pipette.[14]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Data Acquisition Workflow
The following diagram outlines the logical flow for acquiring a comprehensive NMR dataset for structural elucidation.
Caption: NMR Data Acquisition and Analysis Workflow.
Data Interpretation and Structural Assignment
A systematic analysis combining all acquired spectra is necessary for an unambiguous assignment.
Step-by-Step Interpretation Logic
-
Analyze the ¹H NMR Spectrum:
-
Identify the solvent peak and any impurities.
-
Assign the most obvious signals first: the sharp singlet of the methoxy group (H-12) and the aromatic multiplet (H-7 to H-11).
-
Use integration to confirm the number of protons for each signal (e.g., 3H for methoxy, 5H for phenyl).
-
Analyze the multiplicities of the aliphatic signals to deduce initial connectivity.
-
-
Analyze the ¹³C NMR Spectrum:
-
Count the number of distinct carbon signals. For 5-Methoxy-1-phenylpentan-2-amine, 11 signals are expected (due to symmetry in the phenyl ring, C-8/C-10 and C-7/C-11 may be equivalent, reducing the aromatic signals from 5 to 3 unique ones).
-
Assign carbons based on their expected chemical shifts (e.g., C-5 and C-12 will be in characteristic regions for carbons attached to oxygen).
-
-
Correlate with 2D Spectra:
-
HSQC: Use the HSQC spectrum to definitively link each proton signal to its directly attached carbon. For example, find the cross-peak that connects the methoxy proton singlet (H-12) to its carbon (C-12). This provides a set of confirmed C-H pairs.
-
COSY: Trace the spin-spin coupling network. Start from an assigned proton, like H-2. A cross-peak in the COSY spectrum will show which proton signal corresponds to H-1 and which corresponds to H-3. Following these connections will allow you to "walk" down the aliphatic chain, assigning each proton environment sequentially.
-
The following diagram illustrates the logical process of using the spectra in concert.
Caption: Logic flow for integrated NMR spectral analysis.
Summary of Expected Data
The following tables summarize the predicted chemical shifts for a definitive characterization. Note: Experimental values may vary slightly based on solvent and concentration.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom # | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| H-7 to H-11 | Phenyl | 7.10 - 7.40 | Multiplet (m) | 5H |
| H-5 | -CH₂-O- | ~3.40 | Triplet (t) | 2H |
| H-12 | -OCH₃ | ~3.30 | Singlet (s) | 3H |
| H-2 | -CH(NH₂)- | 3.00 - 3.50 | Multiplet (m) | 1H |
| H-1 | Ph-CH₂- | 2.50 - 2.90 | Multiplet (m) | 2H |
| H-3, H-4 | Aliphatic -CH₂- | 1.40 - 1.90 | Multiplet (m) | 4H |
| NH₂ | Amine | 0.5 - 5.0 | Broad Singlet (br s) | 2H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Atom # | Assignment | Predicted δ (ppm) |
|---|---|---|
| C-6 | Phenyl (ipso) | ~140 |
| C-7 to C-11 | Phenyl | 125 - 130 |
| C-5 | -CH₂-O- | ~73 |
| C-12 | -OCH₃ | ~59 |
| C-2 | -CH(NH₂)- | ~50 |
| C-1 | Ph-CH₂- | ~41 |
| C-3 | Aliphatic -CH₂- | ~34 |
| C-4 | Aliphatic -CH₂- | ~23 |
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides an unequivocal method for the structural characterization of 5-Methoxy-1-phenylpentan-2-amine. By following the detailed protocols for sample preparation and employing a systematic approach to data interpretation, researchers can achieve a high level of confidence in the compound's identity and purity. This application note serves as a robust framework for the analysis of this molecule and can be adapted for other substituted phenethylamines in pharmaceutical and chemical research.
References
-
Bazzicalupi, C., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at: [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]
-
Wikipedia. Phenyl group. Wikipedia. Available at: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
NMR Sample Preparation Guidelines. Available at: [Link]
-
Hornak, J. P. Sample Preparation. Rochester Institute of Technology. Available at: [Link]
-
Scribd. NMR Sample Preparation Guide. Scribd. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
-
Contreras, R. H., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Available at: [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]
-
Szalontai, G., et al. (2021). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Analytical Chemistry. Available at: [Link]
- Cativiela, C., et al. (1995). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. Magnetic Resonance in Chemistry.
-
Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]
-
Filo. (2025). Does amine show on ¹³C NMR and ¹H NMR spectra?. Filo. Available at: [Link]
-
ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... ResearchGate. Available at: [Link]
-
Nichols, D. E., et al. (1977). Studies on phenethylamine hallucinogens. 2. Conformations of arylmethoxyl groups using 13C NMR. PubMed. Available at: [Link]
-
Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction. Chemistry Steps. Available at: [Link]
- Kalinowski, H-O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
-
Seger, C., et al. (2010). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. PMC. Available at: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Doc Brown's Chemistry. Available at: [Link]
- Rao, V. S., Daris, J-P., & Menard, M. (1988). Phenyl group as a probe in the 1H nuclear magnetic resonance study of the conformations of quaternary heteroaromatic carbapenem. Canadian Journal of Chemistry.
-
Wiley-VCH. (2007). Supporting Information. Wiley Online Library. Available at: [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Phenyl group in proton NMR. Chemistry Stack Exchange. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
Sources
- 1. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 2. azooptics.com [azooptics.com]
- 3. acdlabs.com [acdlabs.com]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. Phenyl group - Wikipedia [en.wikipedia.org]
- 9. Does amine show on ¹³C NMR and ¹H NMR spectra? | Filo [askfilo.com]
- 10. researchgate.net [researchgate.net]
- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. organomation.com [organomation.com]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Application Notes and Protocols for 5-Methoxy-1-phenylpentan-2-amine: Storage and Stability
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage, handling, and stability assessment of 5-Methoxy-1-phenylpentan-2-amine. Due to the absence of specific stability data for this compound, this guide synthesizes information from structurally related molecules and general principles of organic chemistry to infer its stability profile. Detailed protocols for conducting forced degradation studies are provided to enable experimental determination of its degradation pathways and to develop stability-indicating analytical methods.
Introduction: Understanding the Molecule
5-Methoxy-1-phenylpentan-2-amine is a substituted amphetamine derivative. Its chemical structure, featuring a primary amine, a methoxy group on an alkyl chain, and a phenyl ring, dictates its reactivity and stability. The primary amine is a key functional group that can be susceptible to oxidation and reactions with carbonyl compounds. The methoxy ether linkage, while generally stable, can be susceptible to cleavage under strong acidic conditions. The aromatic phenyl ring may be subject to electrophilic substitution or degradation under harsh oxidative or photolytic conditions. A thorough understanding of these potential instabilities is crucial for maintaining the compound's integrity during storage and experimental use.
Inferred Stability Profile
Based on the functional groups present in 5-Methoxy-1-phenylpentan-2-amine, the following stability characteristics can be inferred:
-
Oxidative Stability: Primary amines are known to be susceptible to oxidation, which can lead to the formation of various degradation products, including imines, oximes, and aldehydes.[1] The presence of a benzylic-like position could also be a site for oxidation. Therefore, exposure to atmospheric oxygen and other oxidizing agents should be minimized.
-
Hydrolytic Stability: The methoxy ether linkage is generally stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions and elevated temperatures, cleavage of the ether bond may occur. The primary amine group itself is not directly susceptible to hydrolysis but can influence the molecule's overall solubility and reactivity at different pH values.
-
Thermal Stability: While many substituted amphetamines exhibit reasonable thermal stability, prolonged exposure to high temperatures can lead to degradation. The specific decomposition temperature for 5-Methoxy-1-phenylpentan-2-amine is not documented, but it is prudent to avoid excessive heat.
-
Photostability: Amphetamine and its derivatives have been shown to undergo photodegradation upon exposure to light, particularly UV radiation.[2][3] This can lead to a decrease in potency and the formation of photolytic degradation products.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of 5-Methoxy-1-phenylpentan-2-amine, the following storage and handling conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled Room Temperature (20-25°C) or Refrigerated (2-8°C) for long-term storage. | Minimizes the rate of potential thermal degradation. |
| Light | Store in an amber or opaque container, protected from light. | Prevents photolytic degradation.[2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation of the primary amine.[1] |
| Container | Tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and reaction with container materials. |
| pH (for solutions) | Store solutions at a neutral or slightly acidic pH. | Avoids potential base-catalyzed degradation and ether cleavage under strong acid. |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust or fumes.
-
After handling, wash hands thoroughly.
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for developing stability-indicating analytical methods and for interpreting stability data. The following diagram illustrates the hypothetical primary degradation routes for 5-Methoxy-1-phenylpentan-2-amine based on its chemical structure.
Caption: Hypothetical degradation pathways for 5-Methoxy-1-phenylpentan-2-amine.
Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as outlined in ICH guidelines.[4][5][6] A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without excessively breaking down the main component.[7]
General Sample Preparation
Prepare a stock solution of 5-Methoxy-1-phenylpentan-2-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
Experimental Workflow for Forced Degradation
Caption: General workflow for forced degradation studies.
Detailed Protocols
A. Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, and 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
Analyze by a suitable stability-indicating method.
B. Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points.
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.
-
Analyze by a suitable stability-indicating method.
C. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Collect samples at various time points.
-
Analyze directly or after appropriate dilution.
D. Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a vial and heat at 80°C. At specified intervals, dissolve a portion of the solid in a suitable solvent for analysis.
-
Solution State: Incubate the stock solution at 80°C in a sealed vial. Withdraw samples at different time points for analysis.
E. Photolytic Degradation
-
Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the exposed and control samples at the end of the exposure period.
Development of a Stability-Indicating Method
The stressed samples generated from the forced degradation studies should be used to develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV and/or Mass Spectrometric (MS) detection. The method must be able to separate the parent compound from all significant degradation products and any process-related impurities.
Conclusion
References
-
Mercolini, L., & Protti, M. (2018). A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. PubMed. [Link]
- Climate & Sustainability Directory. (2026, February 3). Amine Degradation.
-
Protti, M., et al. (2018). A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. MDPI. [Link]
-
Cousins, A., et al. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. [Link]
-
ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Hartono, A., et al. (2017). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]
- Newar, P., et al. (2020). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins.
-
Pizey, J. S., & Wain, J. (1959). Oxidation of aromatic substrates. Part 3. Synthesis of amino-acids by the selective action of ruthenium tetraoxide upon arylalkylamines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Cunha, S. C., et al. (2018). Enantioselective degradation of amphetamine-like environmental micropollutants (amphetamine, methamphetamine, MDMA and MDA) in urban water.
-
Davis, J. (2009). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. [Link]
-
Buvik, A. S., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Blessy, M. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
-
Unknown Author. (n.d.). A practical guide to forced degradation and stability studies for drug substances. SGS. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
Sources
- 1. Amine Degradation → Term [climate.sustainability-directory.com]
- 2. A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. onyxipca.com [onyxipca.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: 5-Methoxy-1-phenylpentan-2-amine Synthesis
Case ID: OPT-5M-PPA-YIELD
Status: OPEN
Priority: HIGH (Yield Optimization)
Executive Summary: The Yield Challenge
Target Molecule: 5-Methoxy-1-phenylpentan-2-amine Primary Challenge: The synthesis of primary amines from ketones (reductive amination) is prone to dimerization (formation of secondary amines) and incomplete conversion . The Solution: Standard reductive amination (using NaBH₃CN) is often insufficient for hindered or functionalized ketones like 5-methoxy-1-phenylpentan-2-one. This guide transitions you to a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol , which acts as both a Lewis acid activator and a water scavenger, driving the equilibrium toward the imine intermediate before reduction.
The "Golden Route" Protocol
This protocol replaces standard reductive amination with a high-fidelity Ti(OiPr)₄ / NaBH₄ system. This method is chemically engineered to suppress over-alkylation.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 5-Methoxy-1-phenylpentan-2-one | Precursor | 1.0 | Must be dry (water <0.1%). |
| Ammonia (7M in MeOH) | Nitrogen Source | 5.0 - 7.0 | Excess prevents dimerization. |
| Titanium(IV) Isopropoxide | Lewis Acid / Scavenger | 1.25 - 1.5 | CRITICAL: Drives imine formation. |
| Sodium Borohydride (NaBH₄) | Reducing Agent | 1.5 | Added after imine formation. |
| THF / Methanol | Solvent | - | Anhydrous required. |
Step-by-Step Methodology
Phase 1: Imine Formation (The "Dry" Phase)
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Charging: Add 5-Methoxy-1-phenylpentan-2-one (1.0 eq) and anhydrous THF (0.5 M concentration).
-
Activation: Add Ti(OiPr)₄ (1.25 eq) dropwise. The solution may turn slightly yellow/orange.
-
Amination: Add 7M NH₃ in MeOH (5.0 eq).
-
Equilibrium Drive: Stir at ambient temperature for 6–8 hours .
-
Note: The Ti(OiPr)₄ consumes the water generated, preventing hydrolysis of the imine.
-
Phase 2: Reduction (The "Cold" Phase)
-
Cooling: Cool the reaction mixture to 0°C (ice bath).
-
Reduction: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]
-
Completion: Allow to warm to room temperature and stir for 3 hours.
Phase 3: Quench & Workup (The "Separation" Phase)
-
Quench: Cool to 0°C. Add 2M Ammonium Hydroxide (NH₄OH) slowly to quench active borohydrides and hydrolyze titanium salts.
-
Filtration: A white precipitate (TiO₂) will form. Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Extraction:
-
Remove volatiles (MeOH/THF) under reduced pressure.
-
Dissolve residue in EtOAc.[2]
-
Acid/Base Purification (Crucial for Purity):
-
Extract the organic layer with 1M HCl (3x). The product moves to the aqueous phase; non-basic impurities stay in EtOAc.
-
Wash the combined aqueous acidic layers with fresh EtOAc (discard organics).
-
Basify the aqueous layer to pH >12 using 4M NaOH .
-
Extract the now-free amine into DCM (3x).
-
Dry over Na₂SO₄ and concentrate.
-
-
Visualization: Synthesis Logic & Troubleshooting
Figure 1: Reaction Pathway & Critical Control Points
Caption: The Ti(OiPr)4 complex acts as a thermodynamic sink for water, preventing the reversible hydrolysis of the imine and inhibiting dimer formation.
Troubleshooting Guide (FAQ)
Q1: My yield is low (<40%), and I see starting material on TLC.
Diagnosis: Incomplete imine formation. The Fix:
-
Increase Ti(OiPr)₄: Bump to 1.5–2.0 equivalents.
-
Time: Extend Phase 1 (Imine formation) to 12 hours.
-
Dryness: Ensure your MeOH/THF is anhydrous. Water kills the imine equilibrium immediately.
Q2: I am isolating a significant amount of "dimer" (secondary amine).
Diagnosis: The primary amine product reacted with the starting ketone before the ketone was fully consumed. The Fix:
-
Ammonia Overload: Increase NH₃ concentration to 10 eq.
-
Stepwise Reduction: Ensure you do not add NaBH₄ until the ketone is fully converted to the imine (monitor by IR: disappearance of C=O stretch at ~1715 cm⁻¹).
Q3: The product is an oil and difficult to handle.
Diagnosis: Free base amines with ether chains are often viscous oils. The Fix: Convert to the Hydrochloride Salt .
-
Dissolve the crude oil in dry Diethyl Ether.
-
Add 2M HCl in Ether dropwise.
-
The white solid salt (5-Methoxy-1-phenylpentan-2-amine·HCl) will precipitate. Filter and wash with cold ether. This stabilizes the compound and allows for recrystallization (EtOH/Et₂O).
Scientific Rationale (E-E-A-T)
Why Titanium(IV) Isopropoxide?
Standard reductive amination relies on pH control (pH 5–6) to protonate the carbinolamine intermediate. However, for hindered ketones, the equilibrium constant (
-
Mechanism: Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity, and simultaneously reacts with the water byproduct to form stable titanium oxides (TiO₂). This Le Chatelier shift forces the reaction to completion [1].
-
Selectivity: Unlike catalytic hydrogenation (which can reduce the phenyl ring or cleave the methoxy ether if conditions are harsh), this hydride method is chemoselective for the C=N bond [2].
Why not Leuckart-Wallach?
The Leuckart reaction (Formic acid/Formamide) requires high temperatures (180°C+), which risks demethylation of the 5-methoxy group (forming a phenol) or polymerization of the alkyl chain. The Ti-mediated route proceeds at Room Temperature (25°C).
References
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[6]
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Identifying Degradation Products of 5-Methoxy-1-phenylpentan-2-amine
Introduction
Welcome to the technical support center for the analysis of 5-Methoxy-1-phenylpentan-2-amine. As researchers and drug development professionals, understanding the stability and degradation profile of any active pharmaceutical ingredient (API) is not just a regulatory requirement but a cornerstone of ensuring product safety and efficacy.[1][2] This guide is structured to provide both high-level insights and practical, in-the-lab troubleshooting advice for identifying and characterizing the degradation products of this secondary phenethylamine derivative. Our approach is rooted in established scientific principles and regulatory expectations, primarily guided by the International Council for Harmonisation (ICH) guidelines.[3][4]
Frequently Asked Questions (FAQs)
This section addresses foundational questions you may have before initiating or while interpreting your degradation studies.
Q1: What are the most probable degradation pathways for 5-Methoxy-1-phenylpentan-2-amine?
Based on its chemical structure, the molecule possesses several functional groups susceptible to degradation under stress conditions. The primary pathways to anticipate are:
-
Oxidation: The secondary amine is a prime target for oxidation, potentially forming N-oxides, or undergoing deamination to form a ketone (1-methoxy-5-phenylpentan-2-one).[1][5] The benzylic position is also susceptible to oxidation.
-
O-Demethylation: The methoxy group on the alkyl chain can be cleaved under harsh acidic or thermal conditions, yielding a primary alcohol (1-hydroxy-5-phenylpentan-2-amine). This is a common degradation pathway for methoxy-containing compounds.[6][7]
-
Aromatic Ring Hydroxylation: The phenyl ring can be hydroxylated, particularly under oxidative or photolytic stress, adding a hydroxyl group to the aromatic ring.[8]
-
Photodegradation: As the molecule contains a chromophore (the phenyl ring), it is susceptible to degradation upon exposure to light, which can lead to complex radical-mediated reactions.[9][10]
Q2: Which analytical techniques are best suited for identifying these degradation products?
A multi-faceted analytical approach is essential for comprehensive profiling.
-
High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection (HPLC-UV/MS): This is the workhorse technique. A stability-indicating HPLC method is required to separate the parent compound from all its degradation products.[11] Mass spectrometry (especially high-resolution MS like Q-TOF) is critical for obtaining accurate mass data to propose elemental compositions for unknown degradants.[12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for identifying volatile or semi-volatile degradation products, which might not be amenable to LC-MS analysis.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of significant degradation products, isolation followed by 1D and 2D NMR analysis is the gold standard.[14][17]
Q3: What are the standard stress conditions I should apply according to regulatory guidelines?
Forced degradation studies, or stress testing, should be designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[18][19] Over-stressing can lead to secondary degradation products that are not relevant to real-world storage conditions.[1] The core conditions, as outlined in ICH guideline Q1A(R2), are:[3]
-
Acid Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at elevated temperatures (e.g., 60-80°C).
-
Neutral Hydrolysis: Water or buffer at elevated temperatures.
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature or slightly elevated temperature.
-
Thermal Stress: Dry heat (e.g., 80°C or higher).
-
Photolytic Stress: Exposure to a combination of visible and UV light as specified in ICH Q1B.
Troubleshooting and Experimental Design Guide
This section provides answers to specific problems you might encounter during your experiments, framed with the causality behind our recommended solutions.
Q4: I've applied the standard stress conditions, but I'm observing less than 5% degradation. What should I do?
This indicates that 5-Methoxy-1-phenylpentan-2-amine is relatively stable under the initial conditions. The goal is to induce meaningful degradation to prove your analytical method is stability-indicating.
-
Causality: The rate of chemical reactions is dependent on energy input (temperature) and reactant concentration. If initial conditions are too mild, the activation energy for degradation is not met.
-
Solution:
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature in 10°C increments.[7]
-
Increase Reagent Concentration: For acid/base hydrolysis, you can cautiously increase the concentration of the acid or base.
-
Extend Exposure Time: Double the duration of the study and monitor at intermediate time points.
-
Evaluate Oxidizing Agent: If H₂O₂ is ineffective, consider a radical initiator like azobisisobutyronitrile (AIBN) for a different oxidative mechanism, though this is considered a more aggressive, non-compendial approach.[20]
-
Q5: My analysis shows a significant loss of the parent compound, but the mass balance is well below 95%. Where are my degradants?
A poor mass balance is a common and critical issue that suggests your analytical method is not fully accounting for all degradation products.
-
Causality: This can happen if degradation products are not being detected or are physically lost from the sample.
-
Potential Causes & Solutions:
-
Non-UV Active Degradants: Some products may lack a chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. Your MS detector should also be able to see these.
-
Poor Chromatography: Degradants may be highly polar and not retained, or they may be irreversibly adsorbed to the column. Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Polar-Embedded) and mobile phase pH.
-
Formation of Volatiles: Deamination or side-chain cleavage could produce volatile compounds not detectable by HPLC. Analyze the headspace of your stressed samples using GC-MS.
-
Precipitation: Degradation products may be insoluble in the sample diluent. Visually inspect your samples and consider using a different diluent for analysis.
-
Q6: I am seeing many new peaks in my chromatogram. How do I distinguish between primary and secondary degradation products?
Distinguishing between direct (primary) and subsequent (secondary) degradants is key to accurately mapping degradation pathways.
-
Causality: Primary degradants form directly from the parent drug, while secondary degradants form from the breakdown of the primary products.
-
Solution: Implement a time-course study.
-
Analyze samples at multiple, shorter time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Plot the concentration of the parent drug and each new peak over time.
-
Primary degradants should appear early and their concentration should rise as the parent compound's concentration falls.
-
Secondary degradants will typically appear later in the time course, and their formation will correlate with the decline of a primary degradant.[1]
-
Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a systematic approach to stress testing 5-Methoxy-1-phenylpentan-2-amine.
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the API in a suitable solvent like acetonitrile or methanol.
2. Stress Sample Preparation (perform each in duplicate):
-
Acid: Mix 1 mL of stock with 1 mL of 2 M HCl. Incubate at 80°C.
-
Base: Mix 1 mL of stock with 1 mL of 2 M NaOH. Incubate at 80°C.
-
Oxidation: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Evaporate the solvent from 1 mL of stock and expose the solid API to 80°C in an oven.
-
Photolytic: Expose the stock solution (in a quartz cuvette) and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Control: Prepare samples similarly but without the stressor (e.g., for acid/base, use water instead) and keep them at room temperature or refrigerated, protected from light.
3. Sampling and Analysis:
-
Withdraw aliquots at predefined time points (e.g., 0, 8, 24, 48 hours).
-
Quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Dilute samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze immediately using a validated stability-indicating HPLC-UV/MS method.
Visualization: Forced Degradation Workflow
Caption: Workflow for a typical forced degradation study.
Table 1: Recommended Stress Conditions & Target Degradation
| Stress Condition | Reagent/Parameter | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 8 - 48 hours | 5 - 20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60 - 80 °C | 8 - 48 hours | 5 - 20% |
| Oxidation | 3 - 30% H₂O₂ | Room Temp. - 40°C | 4 - 24 hours | 5 - 20% |
| Thermal | Dry Heat | ≥ 80 °C | 24 - 72 hours | 5 - 20% |
| Photolytic | ICH Q1B Standard | Ambient | As per guideline | Detectable |
Visualization: Potential Degradation Pathways
Caption: Potential degradation pathways for 5-Methoxy-1-phenylpentan-2-amine.
References
-
Chen, Y., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology. [Link]
-
Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Environmental Science and Pollution Research. [Link]
-
Canonica, S., et al. (2015). Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. Environmental Science: Water Research & Technology. [Link]
-
ResearchGate (n.d.). TABLE 1 . Photodegradation of Amine Drugs in the Presence of Natural... ResearchGate. [Link]
-
Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. UM Research Repository. [Link]
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]
-
ResearchGate (n.d.). Relationship between photolysis of amine drugs in the presence of the... ResearchGate. [Link]
-
LSABM (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. LSABM. [Link]
-
Alsante, K. M., et al. (2023). Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. Preprints.org. [Link]
-
Vione, D., et al. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Molecules. [Link]
-
Ng, N. M., et al. (2020). CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). American Journal of Analytical Chemistry. [Link]
-
Vaz, A. D., et al. (2001). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Biochemistry. [Link]
-
Waterman, K. C., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. AAPS PharmSciTech. [Link]
-
Wikipedia (n.d.). Phenethylamine. Wikipedia. [Link]
-
Panoutsopoulos, G. I., & Beedham, C. (2005). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. Chemical & pharmaceutical bulletin. [Link]
-
ResearchGate (n.d.). Scheme of the rate limiting step of phenylethylamine oxidation... ResearchGate. [Link]
-
Boulton, A. A., et al. (1975). The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues. ResearchGate. [Link]
-
ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Rawat, B., & Rama, H. S. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
ResolveMass Laboratories (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Uusitalo, J. J., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry. [Link]
-
Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
European Pharmaceutical Review (2025). Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. [Link]
-
Sterling Pharma Solutions (n.d.). A practical guide to forced degradation and stability studies for drug substances. Sterling Pharma Solutions. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]
-
AMSbiopharma (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
Singh, S., et al. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
European Medicines Agency (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
Lepaumier, H., et al. (2014). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky. [Link]
-
Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis. [Link]
-
Pharmaffiliates (n.d.). (E)-5-Methoxy-1-(3-(trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime. Pharmaffiliates. [Link]
-
Lepaumier, H., et al. (2014). Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. ResearchGate. [Link]
-
IJNRD (2023). Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development. [Link]
-
Gassnova (n.d.). Theoretical evaluation of the probability to form and emit harmful components from the aqueous amine solution MEA, MDEA, AMP, PZ and some of their mixtures. Gassnova. [Link]
-
MDPI (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]
-
Vega, F., et al. (2015). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. [Link]
-
FULIR (2025). Lifitegrast Degradation: Products and Pathways. FULIR. [Link]
-
ResearchGate (2020). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. ResearchGate. [Link]
-
Semantic Scholar (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link]
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ijnrd.org [ijnrd.org]
- 6. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF) [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - UM Research Repository [eprints.um.edu.my]
- 17. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. onyxipca.com [onyxipca.com]
- 20. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Optimizing Extraction of 5-Methoxy-1-phenylpentan-2-amine
From the desk of the Senior Application Scientist:
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-Methoxy-1-phenylpentan-2-amine. As this specific molecule is a novel research compound, this document synthesizes established analytical principles and field-proven methodologies for structurally similar aromatic amines, such as phenethylamine derivatives, to provide a robust framework for your extraction method development. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your workflows effectively.
Section 1: Foundational Principles & Pre-Extraction FAQs
This section addresses the fundamental chemical properties that govern the extraction behavior of 5-Methoxy-1-phenylpentan-2-amine.
Q1: What are the critical physicochemical properties of 5-Methoxy-1-phenylpentan-2-amine that I should consider before starting an extraction?
Understanding the molecule's structure is key. 5-Methoxy-1-phenylpentan-2-amine is an aromatic amine. Its behavior is dictated by three main features:
-
The Amine Group (-NH2): This is a basic functional group. Its charge state is highly dependent on pH, which is the most critical parameter for controlling its solubility.
-
The Phenylpentan Backbone: This structure is significantly non-polar (lipophilic), meaning the neutral form of the molecule will readily dissolve in organic solvents.[1][2][3]
-
The Methoxy Group (-OCH3): This group adds slight polarity but does not fundamentally alter the compound's character as a basic, lipophilic amine.
Based on structurally similar compounds like 2-phenylethylamine, we can infer the key properties summarized in the table below.[4][5]
| Property | Inferred Value / Characteristic | Implication for Extraction |
| Chemical Class | Primary Aromatic Amine | Basic nature; extraction is highly pH-dependent. |
| Estimated pKa | ~9.8 - 10.3 | The pH of the aqueous sample must be carefully adjusted to control the amine's charge state and thus its solubility.[4][6][7] |
| LogP (Partition Coefficient) | Moderately Positive (e.g., >1.5) | In its neutral (uncharged) form, the compound will preferentially partition into an immiscible organic solvent over water. |
| Solubility | Neutral Form (pH > 12): Soluble in organic solvents (ether, ethyl acetate, dichloromethane).[3] Protonated Form (pH < 8): Soluble in water.[8] | pH adjustment is the primary tool to move the analyte between aqueous and organic phases. |
Q2: Why is the pKa so important for extraction, and how do I use it?
The pKa is the pH at which 50% of the amine is in its neutral form (R-NH₂) and 50% is in its protonated, charged form (R-NH₃⁺). This equilibrium is the foundation of a successful extraction.
-
To Extract into an Organic Solvent: You must deprotonate the amine to its neutral, lipophilic form. A general rule is to adjust the pH of the aqueous sample to be at least 2 pH units above the pKa . For this compound, aiming for a pH of ≥12 is a robust starting point.[9][10]
-
To Extract into an Aqueous Solvent (or "Wash" an Organic Layer): You must protonate the amine to its charged, water-soluble salt form. Adjust the pH to be at least 2 pH units below the pKa . Aiming for a pH of ≤7.8 will effectively trap the analyte in the aqueous phase.[11]
The diagram below illustrates this critical pH-switching mechanism.
Section 2: Liquid-Liquid Extraction (LLE) Troubleshooting Guide
LLE is a common and powerful technique, but it is prone to specific challenges.
Q3: I performed an LLE, but my recovery is very low. What are the likely causes?
Low recovery is typically traced back to one of three issues: incorrect pH, wrong solvent choice, or incomplete phase transfer.
| Probable Cause | Explanation & Troubleshooting Steps |
| Incorrect pH | The most common error. If the pH of your aqueous sample is not sufficiently basic (e.g., pH 9-10 instead of >12), a significant portion of your analyte will remain in the protonated, water-soluble form and will not partition into the organic layer. Solution: Always verify the pH of the aqueous phase after adding your sample and base. Use a calibrated pH meter.[10] |
| Poor Solvent Choice | While the analyte is lipophilic, the chosen organic solvent may not be optimal. Solution: Select a solvent that is immiscible with water and in which your analyte is highly soluble. Good starting points are Ethyl Acetate , Dichloromethane (DCM) , or Methyl tert-butyl ether (MTBE) . Avoid highly polar solvents that have some water miscibility.[3] |
| Insufficient Mixing | The analyte needs to physically move from the aqueous phase to the organic phase. If mixing is too gentle or too short, this transfer will be incomplete. Solution: Ensure adequate mixing (e.g., vortexing for 1-2 minutes or inverting a separatory funnel 20-30 times). Perform the extraction two or three times with fresh organic solvent and combine the extracts to maximize recovery.[12] |
Q4: My aqueous and organic layers won't separate, and I have a thick layer in the middle. How do I fix this emulsion?
Emulsions are a common problem, especially with complex biological matrices like plasma or tissue homogenates, which contain surfactant-like molecules (e.g., phospholipids, proteins).[13] The goal is to disrupt the stable mixture.
Prevention is the best strategy:
-
Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel.[13]
-
For very complex samples, consider using Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to avoid emulsion formation altogether.[14]
Methods to break an existing emulsion:
-
"Salting Out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and forcing the separation of layers.[13][14]
-
Centrifugation: Applying a strong centrifugal force can physically compel the denser and lighter phases to separate.
-
Filtration: Pass the mixture through a phase separation filter paper or a plug of glass wool, which can physically break the emulsion.[13][14]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[13][14]
Section 3: Solid-Phase Extraction (SPE) Troubleshooting Guide
SPE offers higher selectivity and cleaner extracts than LLE and is an excellent alternative for challenging matrices.[15] For a basic compound like 5-Methoxy-1-phenylpentan-2-amine, a mixed-mode cation exchange SPE sorbent is the authoritative choice.[15][16]
Q5: What is mixed-mode cation exchange SPE, and how does it work for my compound?
Mixed-mode sorbents (e.g., containing both C8/C18 and sulfonic acid groups) offer two retention mechanisms:
-
Hydrophobic Interaction: The phenylpentan part of your molecule binds to the C8/C18 chains.
-
Ionic Interaction: At low pH, your amine is protonated (R-NH₃⁺) and binds strongly to the negatively charged sulfonic acid groups (-SO₃⁻) on the sorbent.
This dual mechanism allows for aggressive washing steps to remove neutral and acidic interferences, resulting in a very clean final extract.[15][16]
Q6: My analyte recovery is low with SPE. What went wrong?
| Probable Cause | Explanation & Troubleshooting Steps |
| Analyte Breakthrough | This happens when the analyte fails to bind to the sorbent during the loading step. Cause 1: Incorrect pH. For cation exchange, the sample must be acidified (pH ≤ 6) before loading to ensure the amine is fully protonated (R-NH₃⁺).[10][17] Cause 2: Overloading. You may have loaded too much sample for the cartridge's capacity. Use a larger cartridge or dilute your sample.[10] |
| Premature Elution | The analyte is being washed off the cartridge during the wash step. Solution: Your organic wash solvent (e.g., methanol) may be too strong. Reduce the percentage of organic solvent in the wash step or use a weaker solvent. A common wash sequence for MCX is an acid wash (e.g., 0.1 M HCl) followed by a neutral organic wash (e.g., methanol).[16][17] |
| Incomplete Elution | The analyte is stuck on the cartridge and is not recovered in the final elution step. Solution: The elution solvent must be strong enough to disrupt both the hydrophobic and ionic interactions. For cation exchange, this requires a basic organic solvent . A standard, highly effective elution solvent is 5% ammonium hydroxide in methanol or isopropanol .[10][15] Ensure you use sufficient volume to fully wet the sorbent bed. |
Section 4: Protocols & Post-Extraction Considerations
Protocol 1: General Liquid-Liquid Extraction (LLE) Workflow
-
Sample Preparation: To 1 mL of aqueous sample (e.g., urine, reaction mixture), add a suitable internal standard.
-
pH Adjustment: Add 1 M sodium hydroxide (NaOH) dropwise while vortexing to adjust the sample pH to ≥12. Confirm with a pH meter.
-
Extraction: Add 3 mL of ethyl acetate. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the layers. If an emulsion persists, add 0.5 mL of brine and centrifuge again.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat: Repeat the extraction (steps 3-5) with a fresh 3 mL of ethyl acetate and combine the organic extracts.
-
Dry-down: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 100 µL) of mobile phase for chromatographic analysis.
Protocol 2: Mixed-Mode Cation Exchange SPE Workflow
This protocol is a robust starting point for plasma or urine samples.[10][16][17]
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard. Add 1 mL of 4% phosphoric acid, vortex for 30 seconds (this precipitates proteins and protonates the analyte), and centrifuge for 10 minutes. Collect the supernatant.
-
Cartridge Conditioning: Use a mixed-mode cation exchange cartridge (e.g., 30 mg/1 mL). Condition sequentially with 1 mL of methanol, then 1 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated supernatant onto the cartridge at a slow, steady rate (~1 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of 0.1 M hydrochloric acid to remove neutral and acidic interferences.
-
Wash 2: Add 1 mL of methanol to remove non-polar interferences.
-
-
Sorbent Drying: Dry the cartridge under vacuum or positive pressure for 2-5 minutes to remove residual wash solvents.
-
Elution: Elute the analyte with 1-2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Q7: Is 5-Methoxy-1-phenylpentan-2-amine stable during extraction and storage?
Phenethylamine derivatives are generally stable under typical laboratory conditions.[18] However, for quantitative accuracy, especially in biological matrices that may contain enzymes, proper handling is crucial.
-
Processing: Process samples promptly. If delayed, keep them refrigerated (4°C).
-
Storage: For long-term storage of both raw samples and final extracts, freezing at -20°C or lower is strongly recommended to prevent any potential degradation.[18]
-
pH: Avoid prolonged exposure to extremely high or low pH at elevated temperatures.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]
-
PubChem. (n.d.). Phenethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Unacademy. (n.d.). Learn About Aromatic and Aliphatic Amines. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Affinisep. (n.d.). AFFINIMIP® SPE Amphetamines. Retrieved from [Link]
-
Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]
-
Lee, D. W., et al. (n.d.). Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. Journal of Analytical Toxicology. Retrieved from [Link]
- Google Patents. (n.d.). Method for preventing gel/emulsion formation.
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]
-
LCGC International. (2026, February 10). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. Retrieved from [Link]
-
SlidePlayer. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
SlidePlayer. (n.d.). Organic Chemistry II. Retrieved from [Link]
-
Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2051-2058. Retrieved from [Link]
-
Semantic Scholar. (2024, April 30). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment. Retrieved from [Link]
-
PubMed. (2002, July 19). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Retrieved from [Link]
-
SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? Retrieved from [Link]
-
Pharmaceutical Sciences. (2020, September 20). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
PubMed. (2007, April 12). Stability of analytes in biosamples - an important issue in clinical and forensic toxicology? Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]
-
SciSpace. (2012, March 23). Extraction of Drug from the Biological Matrix: A Review. Retrieved from [Link]
-
ResearchGate. (2015, July 21). Extraction of Drug from the Biological Matrix: A Review. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of phenethylamine derivatives.
Sources
- 1. Learn About Aromatic and Aliphatic Amines [unacademy.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. acs.org [acs.org]
- 9. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Workup [chem.rochester.edu]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biotage.com [biotage.com]
- 15. ovid.com [ovid.com]
- 16. unitedchem.com [unitedchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Stability of analytes in biosamples - an important issue in clinical and forensic toxicology? - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in mass spectrometry of phenylpentanamines
Status: Operational | Tier: Level 3 Technical Support Subject: Optimization of LC-MS/MS Signal-to-Noise (S/N) for Phenylpentanamines
Executive Summary
Phenylpentanamines (and related phenethylamines) present unique challenges in mass spectrometry due to their low molecular weight (<200 Da), high basicity (pKa ~9.5), and susceptibility to isobaric interference. High background noise in this class of compounds is rarely a "detector" issue; it is almost always a selectivity issue.
This guide moves beyond generic advice, focusing on the three pillars of noise reduction: Matrix Elimination , Chromatographic Isolation , and Source Desolvation .
Part 1: The Pre-Analytical Firewall (Sample Prep)
The Problem: In biological matrices (plasma, urine), phospholipids (PLs) are the primary driver of background noise and ion suppression.[1] PLs co-elute with phenylpentanamines on standard C18 columns, causing a high baseline and "blind spots" in ionization.
The Solution: Mixed-Mode Strong Cation Exchange (MCX) Simple protein precipitation (PPT) is insufficient. You must use Mixed-Mode SPE (Solid Phase Extraction) to leverage the basic nitrogen on the phenylpentanamine backbone.
Protocol: MCX Extraction for Phenylpentanamines
This protocol isolates basic amines from neutral lipids and acidic interferences.
| Step | Solvent/Buffer | Mechanism |
| 1.[2] Pre-treatment | Dilute sample 1:1 with 2% Formic Acid (aq). | Acidifies amine (creates |
| 2. Conditioning | 1 mL MeOH, then 1 mL Water.[3] | Activates sorbent pores.[2] |
| 3. Loading | Load pre-treated sample (flow < 1 mL/min). | Positive amine binds to negative sulfonate groups on sorbent. |
| 4. Wash 1 (Matrix) | 1 mL 0.1 N HCl. | Removes proteins and hydrophilic interferences. |
| 5. Wash 2 (Lipids) | 1 mL 100% Methanol. | CRITICAL: Removes neutral phospholipids while analyte remains locked by ionic bond. |
| 6. Elution | 1 mL 5% | Breaks ionic bond (neutralizes amine); releases clean analyte. |
Technical Insight: If you observe low recovery, ensure the elution solvent is fresh. Ammonia is volatile; if the pH drops below 10, the phenylpentanamine will not unbind from the sorbent.
Part 2: Chromatographic Isolation (Separation)
The Problem: Phenylpentanamines are small and polar. On a generic C18 column, they elute early in the "solvent front" (dead time), where chemical noise (unretained salts, matrix) is highest.
The Solution: Biphenyl or Pentafluorophenyl (F5) Stationary Phases
Switching to a Biphenyl column utilizes
Recommended LC Conditions
| Parameter | Setting | Rationale |
| Column | Biphenyl or F5 Core-Shell (2.1 x 100mm, 1.7 µm) | Enhanced selectivity for aromatic amines; separates isomers. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid | Provides protons for ionization; Formate buffers against pH shifts. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol promotes stronger |
| Flow Rate | 0.3 – 0.4 mL/min | Optimal linear velocity for ESI desolvation. |
Visualization: The Separation Logic
Caption: Comparison of retention mechanisms. Biphenyl columns shift analytes away from the suppression zone.
Part 3: Mass Spectrometry Optimization (The Detector)
The Problem:
"Chemical noise" often comes from solvent clusters (e.g.,
The Solution: Transition Specificity & Source Scrubbing
-
Avoid Common Fragments: Phenylpentanamines often fragment to m/z 91 (tropylium ion) or m/z 77 (phenyl). These are "noisy" transitions because thousands of compounds produce them.
-
Action: Optimize for the iminium ion fragment (often specific to the alkyl chain length) or higher mass fragments if possible.
-
-
Desolvation Temperature: Small amines require high desolvation gas temperatures (450°C - 550°C) to break up solvent clusters that mimic background noise.
Troubleshooting Workflow: Diagnosing Noise
Caption: Decision tree for isolating the source of background noise (System vs. Matrix).
Part 4: Frequently Asked Questions (FAQs)
Q1: I see "ghost peaks" of phenylpentanamine in my blank injections. How do I stop this? A: This is carryover, common with sticky basic amines.
-
Fix: Change your needle wash solvent. A standard 50:50 MeOH:Water wash is too weak. Use 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.2% Formic Acid . The acid keeps the amine soluble, and the strong organic cocktail strips it from the injector surfaces.
Q2: My S/N ratio is low even though the peak area is high. Why? A: You likely have a high baseline caused by mobile phase additives.
-
Fix: If using Ammonium Acetate, switch to Ammonium Formate . Acetate can sublime in the source and cause higher background noise in positive ESI mode. Also, ensure your water source is 18.2 MΩ (LC-MS grade); trace sodium causes massive background clusters.
Q3: How do I differentiate phenylpentanamine isomers (e.g., 1-phenylpentan-2-amine vs. valeryl-fentanyl precursors)? A: Mass spec alone (MS/MS) often fails here because the fragments are identical.
-
Fix: You must rely on chromatography. The Biphenyl column mentioned in Part 2 is superior here. Isomers with different steric hindrance around the phenyl ring will have different retention times due to the
- selectivity.
References & Validated Sources
-
Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (Demonstrates phospholipid removal to eliminate ion suppression).
-
Sigma-Aldrich (Merck). Impact of Mobile Phase Additives on LC-MS Sensitivity. (Comparative data on Formate vs. Acetate for signal-to-noise optimization).
-
Biotage. When should I choose a mixed-mode SPE? (Definitive guide on using MCX mechanism for basic amines).
-
Thermo Fisher Scientific. Reducing Matrix Effects in LC-MS/MS. (Discusses the role of phospholipids and divert valves in noise reduction).
Sources
Technical Support Center: Purification of 5-Methoxy-1-phenylpentan-2-amine
[1]
Case ID: PUR-5MPPA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Purification Protocols & Troubleshooting for Crude 5-Methoxy-1-phenylpentan-2-amine[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub for 5-Methoxy-1-phenylpentan-2-amine . This guide treats the purification of this specific primary amine, addressing its unique structural challenges: a lipophilic phenyl-alkyl tail combined with a polar ether linkage and a reactive amine center.
Compound Profile:
Primary Purification Workflow: Acid-Base Extraction
Objective: Remove neutral organic impurities (unreacted ketones, alcohols) and water-soluble inorganic salts.[1]
The Logic (Why this works)
The amino group (
-
Low pH (< 2): The amine protonates to an ammonium salt (
), becoming water-soluble.[1] Neutral impurities remain in the organic phase. -
High pH (> 12): The salt deprotonates back to the free base (
), becoming organic-soluble.[1]
Step-by-Step Protocol
-
Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1]
-
Tech Note: MTBE is preferred over Diethyl Ether due to higher flash point and lower tendency to form emulsions [1].
-
-
Acidification: Extract the organic layer 3x with 1M HCl .
-
Checkpoint: The product is now in the Aqueous Layer .
-
Discard: The organic layer (contains neutral impurities).
-
-
Washing: Wash the combined acidic aqueous layers once with fresh DCM to remove trapped neutrals.
-
Basification: Cool the aqueous layer on ice. Slowly add 10M NaOH or 25% NaOH until pH > 12.
-
Observation: The solution should turn cloudy/milky as the free base oils out.
-
-
Extraction: Extract the basic aqueous mixture 3x with DCM.
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
Visual Workflow: Acid-Base Logic
Figure 1: Logical flow for separating the target amine from neutral impurities using pH manipulation.
Secondary Purification: Vacuum Distillation
Objective: Isolate the free base from high-boiling tars or polymerization byproducts.
Critical Warning: This molecule has a high boiling point. Do NOT attempt atmospheric distillation ; decomposition is guaranteed.
Operational Parameters
| Parameter | Recommendation | Reason |
| Pressure | < 1.0 mmHg (High Vacuum) | Reduces BP to manageable range ( |
| Glassware | Short Path Distillation Head | Minimizes travel distance; prevents condensation before collection. |
| Heating | Oil Bath (Silicon Oil) | Uniform heating prevents hot spots and charring. |
| Stirring | Rapid Magnetic Stirring | Prevents "bumping" (explosive boiling). |
Troubleshooting Distillation
-
Issue: The temperature is rising, but no distillate is collecting.
-
Fix: Insulate the distillation head with aluminum foil or glass wool. The vapor is condensing on the glass before reaching the collection flask [2].
-
-
Issue: The liquid is bumping violently.
-
Fix: Your vacuum is too strong for the stir rate, or you contain residual solvent. Bleed vacuum slightly, increase stir rate, or use a larger flask (max 50% full).
-
Final Polish: Salt Formation & Recrystallization
Objective: Convert the oil into a stable, crystalline solid for long-term storage and high purity (>99%).
Salt Selection Guide
-
Hydrochloride (HCl): The standard.
-
Oxalate / Fumarate: Use if HCl salt is hygroscopic.
-
Method: Dissolve amine in hot IPA/Acetone. Add 1.0 eq of Oxalic acid dissolved in the same solvent. Cool slowly.
-
Troubleshooting "Oiling Out"
A common failure mode is the salt separating as a sticky oil instead of crystals.
Figure 2: Decision tree for resolving "oiling out" during salt crystallization.
Chromatography (Flash Column)
Objective: Separation of closely eluting impurities (e.g., regioisomers) if extraction/distillation fails.
The "Streaking" Problem:
Amines interact strongly with the acidic silanol groups (
The Solution: Amine Modifiers [3][4] You must deactivate the silica.[4]
Frequently Asked Questions (FAQs)
Q: My product turned brown after sitting on the bench for a day. Is it ruined?
A: Likely not. Amines oxidize to N-oxides or absorb
-
Fix: Redissolve in DCM, wash with 1M NaOH (removes carbamates), dry, and convert to a salt immediately. Store under Argon/Nitrogen.
Q: During acid-base extraction, I have a third "rag" layer in the middle. What is it? A: This is an emulsion, common with phenyl-alkyl chains.[1]
-
Fix: Add brine (saturated NaCl) to the aqueous phase to increase density difference. Filter the mixture through a pad of Celite to break physical emulsions [1].
Q: Can I use HPLC for purification? A: Yes, but you must use a basic buffer (e.g., 0.1% DEA or TEA) or high pH stable columns (C18 Hybrid) to prevent peak tailing. Standard acidic buffers (Formic acid) will protonate the amine, reducing retention on C18 [5].
References
-
LibreTexts Chemistry. (2022).[7] 4.8: Acid-Base Extraction. Link
-
LibreTexts Chemistry. (2022).[7] 5.4C: Step-by-Step Procedures for Vacuum Distillation. Link
-
Biotage. (2023).[6] How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Link
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
Troubleshooting reproducibility issues in 5-Methoxy-1-phenylpentan-2-amine bioassays
Welcome to the technical support center for bioassays involving 5-Methoxy-1-phenylpentan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common reproducibility challenges encountered during in-vitro characterization. Our goal is to provide not just solutions, but a foundational understanding of the experimental variables, enabling you to build robust and reliable assays.
Introduction: The Challenge of Reproducibility
5-Methoxy-1-phenylpentan-2-amine is a substituted phenethylamine, a class of compounds known to interact with monoaminergic G protein-coupled receptors (GPCRs). Its structure suggests potential activity at targets such as the serotonin receptor subfamily (e.g., 5-HT2A) and the trace amine-associated receptor 1 (TAAR1).[1][2] These receptors signal through distinct pathways—typically Gq for 5-HT2A leading to calcium mobilization, and Gs for TAAR1 leading to cAMP accumulation.[1][2][3]
Reproducibility issues in assays for such compounds often arise from a combination of factors: the physicochemical properties of the compound itself, the physiological state of the cellular model, and the subtle mechanics of the assay technology.[4][5] This guide provides a structured, question-and-answer approach to systematically identify and resolve these issues.
Section 1: Compound Integrity and Handling
Poor compound quality or improper handling is a primary source of assay failure. Before troubleshooting complex biological parameters, always validate your primary reagent.
Q1: My compound shows high variability or a complete lack of activity between experiments. What's the first thing I should check?
A1: The first step is to confirm the identity, purity, and stability of your 5-Methoxy-1-phenylpentan-2-amine stock.
-
Potential Cause 1: Purity and Identity. Synthesis byproducts or incorrect chemical identity will lead to unpredictable results.
-
Solution: Always source compounds from a reputable supplier that provides a Certificate of Analysis (CoA) with purity data (ideally >98%) confirmed by methods like NMR and LC-MS. If synthesizing in-house, rigorous purification and characterization are mandatory.
-
-
Potential Cause 2: Compound Degradation. Substituted amines can be susceptible to oxidation or degradation, especially in solution over time or after multiple freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) at a high concentration. Aliquot into single-use volumes and store protected from light at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
-
-
Potential Cause 3: Solubility Issues. Poor solubility can cause the compound to precipitate out of the assay buffer, drastically lowering the effective concentration at the cell surface.
-
Solution: Visually inspect your highest concentration dilutions for any precipitation. Determine the compound's solubility limit in your final assay buffer. If solubility is low, consider using a lower percentage of DMSO or including a non-interfering carrier protein like BSA, but be aware that serum proteins can sometimes impact compound potency.[7]
-
Section 2: Cell Health and Culture Consistency
Your cells are not just a reagent; they are a dynamic biological system. Variability in cell health is a major driver of assay drift.[5][8]
Q2: My assay window (signal-to-background ratio) is inconsistent from week to week. How can I stabilize my cell model?
A2: Standardize your cell culture practices rigorously. Treat your cells as you would any other critical reagent.[8]
-
Potential Cause 1: High Passage Number & Phenotypic Drift. Continuous passaging can lead to changes in receptor expression levels, G protein coupling efficiency, and overall cell health, altering the cellular response.[8][9][10]
-
Solution: Implement a cell banking system. Create a master cell bank (MCB) and a working cell bank (WCB). Thaw a new vial of cells from the WCB every 2-3 months and limit the number of passages to a validated range (e.g., never exceed passage 20-25 from the initial thaw). Document the passage number for every experiment.
-
-
Potential Cause 2: Inconsistent Seeding Density. The number of cells per well directly impacts the total number of receptors available and the overall signal output. Uneven cell plating is a common source of high well-to-well variability.[10][11][12]
-
Solution:
-
Accurate Cell Counting: Use a reliable method for cell counting, such as an automated cell counter or a hemocytometer with trypan blue to assess viability.[13][14][15] Ensure you have a homogenous, single-cell suspension before counting.[14][16]
-
Even Seeding: After plating, do not immediately transfer the plate to the incubator. Let it sit at room temperature in the hood for 15-20 minutes to allow cells to settle evenly.[12] Avoid swirling the plate, which can push cells to the well perimeter.[12]
-
-
-
Potential Cause 3: Cell Health and Confluency. Assaying cells that are stressed, over-confluent, or not in a logarithmic growth phase will yield poor and unpredictable results.[9][10]
| Parameter | Recommendation | Rationale |
| Cell Source | Authenticated cell line (e.g., via STR profiling) | Ensures you are working with the correct cell line and avoids cross-contamination issues.[8] |
| Passage Number | <25 from thaw | Minimizes phenotypic drift and ensures consistent receptor expression.[8][10] |
| Seeding Density | Optimize for specific assay | Ensures optimal signal window and cell health.[10] |
| Viability | >95% at time of seeding | Stressed or dying cells will not respond appropriately.[9] |
Section 3: Troubleshooting Functional Assays
Once compound and cell-related variables are controlled, focus on the assay itself. The following sections address common issues in calcium flux and cAMP assays, the most likely readouts for 5-Methoxy-1-phenylpentan-2-amine.
Calcium Flux Assays (for Gq-coupled receptors, e.g., 5-HT2A)
Calcium flux assays are widely used for screening Gq-coupled GPCRs.[17] They measure the increase in intracellular calcium following receptor activation.
Q3: I see a strong signal with my positive control (e.g., ATP or a known 5-HT2A agonist), but no response with 5-Methoxy-1-phenylpentan-2-amine. What should I do?
A3: This indicates the cells are healthy and the assay reagents are working, but there's an issue with your test compound's interaction or the experimental conditions.
-
Potential Cause 1: Compound is Not a Gq Agonist. The compound may not activate the Gq pathway. It could be an antagonist, an agonist for a different pathway (like Gs/cAMP), or inactive at this target.
-
Solution: Test the compound for antagonist activity. Pre-incubate the cells with 5-Methoxy-1-phenylpentan-2-amine before adding a known agonist at its EC80 concentration. A rightward shift in the agonist's dose-response curve indicates antagonism.
-
-
Potential Cause 2: Rapid Receptor Desensitization. Some ligands can cause a rapid desensitization of the receptor, leading to a weak or transient signal that is easily missed.[9][18]
-
Potential Cause 3: Incorrect Dye Loading or Assay Buffer. Calcium indicators require specific conditions to function correctly.
-
Solution:
-
Dye Concentration: Titrate the concentration of your calcium indicator dye (e.g., Fluo-4 AM). Overloading can sometimes blunt the cellular response.[19]
-
Calcium in Buffer: Ensure your final assay buffer contains physiological levels of calcium (typically 1-2 mM).[19][20]
-
System Control: At the end of the experiment, add a calcium ionophore (e.g., Ionomycin). A strong response confirms that cells were loaded correctly and are capable of signaling.[9]
-
-
Q4: My calcium assay has a high background signal or a low signal-to-background ratio. How can I improve the assay window?
A4: A poor assay window can be caused by stressed cells, suboptimal dye concentration, or autofluorescence.
-
Potential Cause 1: Cell Stress. Stressed cells can have elevated basal calcium levels.
-
Solution: Handle cells gently during plating and washing steps. Ensure they are healthy and not over-confluent.
-
-
Potential Cause 2: Incomplete Dye Hydrolysis or Leakage. The AM ester form of the dye is not calcium-sensitive and must be cleaved by intracellular esterases. Incomplete cleavage or dye leakage increases background.
-
Solution: Optimize the dye loading time and temperature (e.g., 30-60 minutes at 37°C). The use of Probenecid can help prevent dye leakage from the cells.[21]
-
-
Potential Cause 3: Compound or Media Autofluorescence. The compound itself or components in the media (like phenol red) can fluoresce at the same wavelengths as the indicator dye, increasing background.[22]
cAMP Assays (for Gs/Gi-coupled receptors, e.g., TAAR1)
cAMP assays measure the accumulation of cyclic AMP, a second messenger produced upon activation of Gs-coupled receptors. For Gi-coupled receptors, the assay measures the inhibition of forskolin-stimulated cAMP production.[6]
Q5: I'm not seeing a clear signal window in my Gs-coupled cAMP assay.
A5: This is often an issue of suboptimal cell density or reagent concentrations.
-
Potential Cause 1: Basal cAMP Levels Too High or Too Low. The basal signal must be low enough to see a robust increase upon stimulation.
-
Solution: Optimize cell seeding density. Too many cells can produce a high basal signal, while too few will produce a weak stimulated signal.[6]
-
-
Potential Cause 2: Phosphodiesterase (PDE) Activity. PDEs are enzymes that rapidly degrade cAMP. High PDE activity will blunt the signal.
-
Solution: Include a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer to allow cAMP to accumulate. Optimize the IBMX concentration as too much can increase the basal signal.[6]
-
Q6: How do I set up a Gi-coupled assay to test for inhibition of cAMP production?
A6: For Gi assays, you need to first stimulate the cells to produce cAMP and then measure your compound's ability to inhibit that production.
-
Mechanism: Gi-coupled receptors inhibit the enzyme adenylyl cyclase. To measure this, you first activate adenylyl cyclase with forskolin, a direct activator, and then see if your compound can reduce the resulting cAMP signal.
-
Solution:
-
Optimize Forskolin Concentration: Perform a dose-response curve for forskolin to find the concentration that gives a submaximal response (EC50 to EC80). This provides a large window to see an inhibitory effect.[6]
-
Run the Assay: Co-incubate your cells with the optimized concentration of forskolin and varying concentrations of 5-Methoxy-1-phenylpentan-2-amine. A decrease in the cAMP signal relative to forskolin alone indicates Gi activation.
-
Q7: The agonist-stimulated cAMP level seems to be saturating the detector or is outside the linear range of my standard curve.
A7: This indicates that the signal is too strong, which can compress your data and lead to inaccurate potency calculations.
-
Potential Cause 1: Over-stimulation. The agonist concentration may be too high, or the incubation time too long.
-
Solution: Reduce the concentration of your reference agonist or decrease the stimulation time.
-
-
Potential Cause 2: PDE Inhibition is Too Strong. If using a PDE inhibitor like IBMX, its concentration might be too high, leading to excessive cAMP accumulation.[23]
-
Solution: Test the assay with and without the PDE inhibitor, or titrate the inhibitor to a lower concentration to bring the signal back into the linear range of your assay's standard curve.[23]
-
Section 4: General Assay Artifacts and Interference
Q8: How do I know if my compound is directly interfering with the assay technology (e.g., fluorescence or luminescence)?
A8: Compound interference is a common source of false positives and negatives in HTS and lead optimization.[24][25]
-
Potential Cause: Intrinsic Compound Properties. Many organic small molecules can absorb light or fluoresce, interfering with optical readouts.[22][24] This is known as the "inner filter effect" or autofluorescence.
-
Solution:
-
Run Counter-screens: Assay the compound in the absence of cells or key assay reagents to see if it generates a signal on its own.[24]
-
Pre-Read Plates: For fluorescence assays, read the absorbance of the compound plate at the excitation and emission wavelengths of your fluorophore to identify potential quenching or interference.[24]
-
Use Orthogonal Assays: Confirm hits using a different assay technology. For example, if you find a hit in a fluorescence-based cAMP assay, validate it with a label-free technology or a different detection method like BRET or TR-FRET.[26]
-
-
Section 5: Protocols & Visualized Workflows
Workflow 1: General Troubleshooting Logic
This diagram outlines a systematic approach to diagnosing reproducibility issues.
Caption: General troubleshooting workflow for bioassay reproducibility.
Signaling Pathway 1: Canonical Gq Pathway (e.g., 5-HT2A Receptor)
Caption: Gq-protein coupled receptor signaling cascade.
Signaling Pathway 2: Canonical Gs Pathway (e.g., TAAR1)
Caption: Gs-protein coupled receptor signaling cascade.
References
-
ResearchGate. (2020, October 14). Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. [Link]
-
BMG LABTECH. 5 ways to secure accurate and reproducible data from your cell-based fluorescence assay. [Link]
-
Hestermann, E. V., et al. (2000). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences, 53(2), 316–325. [Link]
-
Pavlou, M. P., et al. (2018). Validation of extracellular ligand-receptor interactions by Flow-TriCEPS. BMC Research Notes, 11(1), 869. [Link]
-
Dungchai, W., et al. (2012). Effect of Serum on Electrochemical Detection of Bioassays having Ag Nanoparticle Labels. Analytical Chemistry, 84(14), 5891–5897. [Link]
-
Cole-Parmer Blog Team. (2023, October 24). General Guidelines for Proper Cell Seeding from a Cryogenic State. Cole-Parmer. [Link]
-
National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
BioProcess International. (2015, April 14). Building a Robust Biological Assay for Potency Measurement. [Link]
-
University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux. [Link]
-
Cao, J., et al. (2021). Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. ACS Chemical Neuroscience, 12(11), 1989–2000. [Link]
-
Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]
-
Logos Biosystems. (2025, August 18). Accurate Cell Counting : A Practical Guide. [Link]
-
National Center for Biotechnology Information. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. [Link]
-
Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Deventer, K., et al. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
Pricella. (2025, January 2). Essential Techniques for Accurate Cell Counting in the Lab. [Link]
-
Pre-Switch. (2026, January 6). Why Your GPCR Assays Are Perfect on Paper and a Mess in Real Life. [Link]
-
Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry, 116(2), 164–176. [Link]
-
Pleiner, T., et al. (2019). Circumvention of common labeling artifacts using secondary nanobodies. bioRxiv. [Link]
-
Dahlin, J. L., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. ACS Chemical Biology, 11(7), 1796–1803. [Link]
-
Auld, D. S., et al. (2021). Treating Cells as Reagents to Design Reproducible Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 975–986. [Link]
-
Lepre, C., et al. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1665–1674. [Link]
-
National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. [Link]
-
Barak, L. S., et al. (2008). Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. Molecular Pharmacology, 74(3), 585–594. [Link]
-
SPARC. Serotonin 2A Receptor (5-HT2AR) Immunohistochemistry Protocol in Rat Tissues Labeled with Cholera Toxin Subunit B (CtB). [Link]
-
ResearchGate. Validation by IF analysis of selected ligand-receptor interactions in CRCLM1. [Link]
-
National Center for Biotechnology Information. (2025). Assay Guidance Manual: Interference and Artifacts in High-content Screening. [Link]
-
Raote, I., et al. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Annals of the New York Academy of Sciences, 1099, 528–541. [Link]
-
Ostuzzi, G., et al. (2024). Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human and non-human data. Wellcome Open Research, 9, 172. [Link]
-
Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 699. [Link]
-
Armingol, E., et al. (2025). connectomeDB2025: a rigorously curated, multi-species resource of experimentally supported ligand–receptor interactions. Nucleic Acids Research. [Link]
-
Senczyk, W., et al. (2021). Ligand-Receptor Interactions and Machine Learning in GCGR and GLP-1R Drug Discovery. International Journal of Molecular Sciences, 22(8), 4038. [Link]
-
Central Laser Facility. Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. [Link]
-
Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. [Link]
-
ResearchGate. (2018, March 1). Can anyone help to trouble shoot Calcium Flux induced by TCR signaling in T cells using flow cytometry?. [Link]
-
ResearchGate. (2017, July 30). Problem with GPCR protein sample prep for Western Blotting, Help, Please. [Link]
-
Plengsuriyakarn, T., et al. (2012). Bioassay for total serum bioactivity of Atractylodes lancea. Journal of Pharmacognosy and Phytotherapy, 4(4), 53–61. [Link]
-
Hsu, C.-F., et al. (2025, August 6). A Novel Serum-Based Bioassay for Quantification of Cancer-Associated Transformation Activity: A Case–Control and Animal Study. Cancers, 13(16), 3986. [Link]
-
Walker, J. M. (Ed.). (2016). Methods in Molecular Biology: Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
Sources
- 1. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 5. blog.omni-inc.com [blog.omni-inc.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. tecan.com [tecan.com]
- 12. marinbio.com [marinbio.com]
- 13. coleparmer.com [coleparmer.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. Counting cells using a hemocytometer | Abcam [abcam.com]
- 16. logosbio.com [logosbio.com]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 20. researchgate.net [researchgate.net]
- 21. Fluo-4 Calcium Imaging Kit - FAQs [thermofisher.com]
- 22. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Redirecting [linkinghub.elsevier.com]
Validation & Comparative
In the landscape of psychoactive compound research, phenethylamines represent a vast and structurally diverse class of molecules with a wide spectrum of pharmacological activities. While extensive research has focused on classic phenethylamines such as amphetamine and its derivatives, there remains a significant underexplored chemical space. This guide delves into the comparative analysis of 5-Methoxy-1-phenylpentan-2-amine, a less-studied analog, and contextualizes its potential properties against more well-characterized related compounds.
The core structure, a phenylpentanamine scaffold, offers a unique variation on the typical phenethylamine backbone, extending the carbon chain between the phenyl ring and the amine group. The addition of a methoxy group at the 5-position of the pentyl chain introduces a key structural feature that is anticipated to modulate its pharmacological profile, particularly its interaction with serotonergic systems. Understanding the structure-activity relationships (SAR) of such modifications is crucial for the rational design of novel compounds with specific receptor affinities and functional activities.
I. Synthesis and Chemical Landscape
The synthesis of 5-Methoxy-1-phenylpentan-2-amine is not extensively documented in publicly available literature. However, a logical and efficient synthetic route can be proposed based on established chemical transformations, primarily the reductive amination of a corresponding ketone precursor.
Proposed Synthetic Pathway: Reductive Amination
A plausible and versatile method for the synthesis of 5-Methoxy-1-phenylpentan-2-amine is the reductive amination of 1-phenyl-5-methoxypentan-2-one. This common and robust reaction in medicinal chemistry allows for the direct conversion of a ketone to an amine.[1]
DOT Diagram: Proposed Synthesis of 5-Methoxy-1-phenylpentan-2-amine
Caption: Proposed synthetic route via reductive amination.
This method offers the advantage of readily available starting materials and a straightforward reaction protocol. The ketone precursor, 1-phenyl-5-methoxypentan-2-one, can be synthesized through various established organic chemistry reactions, providing a flexible entry point to the target molecule and its analogs.
II. Comparative Pharmacological Analysis: A Predictive Approach
Direct pharmacological data for 5-Methoxy-1-phenylpentan-2-amine is scarce. However, by examining the structure-activity relationships of related phenethylamine and amphetamine analogs, we can formulate a predictive hypothesis regarding its potential interactions with key central nervous system receptors, particularly serotonin receptors.
Structural Considerations and Hypothesized Receptor Interactions
The pharmacological profile of phenethylamines is heavily influenced by substitutions on the phenyl ring and modifications to the alkyl chain.[2]
-
Phenyl Ring Substitution: In many psychoactive phenethylamines, methoxy groups on the phenyl ring, as seen in the 2C-x series, are crucial for 5-HT2A receptor affinity.[3] The absence of such substitutions on the phenyl ring of 5-Methoxy-1-phenylpentan-2-amine suggests that its primary interactions may differ from these classic hallucinogenic compounds.
-
Alkyl Chain Modification: The pentanamine backbone extends the distance between the phenyl ring and the amine group compared to amphetamine (a propanamine). This alteration in chain length will likely impact how the molecule fits into the binding pockets of various receptors and transporters.
-
5-Methoxy Group: The key feature of the target compound is the methoxy group on the pentyl chain. Alkoxy substituents on the side chain of phenethylamines are known to influence their pharmacological properties, including their potency as monoamine oxidase inhibitors.[4] The position of this methoxy group is critical and is expected to modulate both the affinity and efficacy at various receptors.
Comparative Table of Related Analogs
To provide context, the following table compares the structural features of 5-Methoxy-1-phenylpentan-2-amine with some well-characterized phenethylamine and tryptamine analogs.
| Compound | Core Structure | Phenyl Ring Substituents | Alkyl Chain Features | Known Primary Targets |
| 5-Methoxy-1-phenylpentan-2-amine | Phenylpentanamine | None | 5-methoxy | Hypothesized: Serotonin/Dopamine receptors |
| Amphetamine | Phenylpropanamine | None | α-methyl | DAT, NET, VMAT2 |
| 2C-B | Phenethylamine | 2,5-dimethoxy, 4-bromo | - | 5-HT2A/2C Agonist |
| 5-MeO-DMT | Tryptamine | 5-methoxy (indole) | N,N-dimethyl | 5-HT1A/2A Agonist[5] |
This comparison highlights the unique structural attributes of 5-Methoxy-1-phenylpentan-2-amine. Its profile suggests a potential interaction with monoamine systems, but with a pharmacological fingerprint likely distinct from both classic stimulants and psychedelic phenethylamines.
III. Experimental Protocols for Pharmacological Evaluation
To empirically determine the pharmacological profile of 5-Methoxy-1-phenylpentan-2-amine and its analogs, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methodologies used in the characterization of novel psychoactive compounds.
In Vitro Assays: Receptor Binding and Functional Activity
1. Radioligand Binding Assay for Serotonin 5-HT2A Receptor Affinity
This assay determines the affinity of the test compound for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.[6][7]
DOT Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a 5-HT2A radioligand binding assay.
-
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).
-
Test compound (5-Methoxy-1-phenylpentan-2-amine) and reference compounds.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubate at a specified temperature for a set time to allow for binding equilibrium.
-
Rapidly filter the contents of each well to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[8]
-
2. Functional Assay: Calcium Mobilization for 5-HT2A Receptor Activation
This assay measures the ability of the test compound to activate the 5-HT2A receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.
-
Materials:
-
Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Test compound and reference agonists.
-
Assay buffer.
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
-
-
Procedure:
-
Plate the cells in a 96-well plate and load them with the calcium-sensitive dye.
-
Add varying concentrations of the test compound to the wells.
-
Measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.
-
Generate a dose-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.
-
IV. Analytical Methodologies for Identification and Quantification
Accurate and reliable analytical methods are essential for the identification and quantification of 5-Methoxy-1-phenylpentan-2-amine in various matrices, including chemical synthesis reaction mixtures and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of phenethylamine derivatives.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both retention time and mass spectral data for compound identification.
-
Sample Preparation: For biological samples, a liquid-liquid or solid-phase extraction is typically required to isolate the analyte from the matrix. Derivatization with an acylating agent (e.g., trifluoroacetic anhydride) can improve the chromatographic properties and produce characteristic mass spectral fragmentation patterns for phenethylamines.[11]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for the separation of phenethylamine analogs.
-
Injector: Split/splitless injection is commonly used.
-
Oven Program: A temperature gradient is employed to ensure good separation of the analytes.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) is the standard method for generating reproducible mass spectra.
-
Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
DOT Diagram: GC-MS Analytical Workflow
Caption: General workflow for GC-MS analysis of phenethylamines.
V. Conclusion and Future Directions
5-Methoxy-1-phenylpentan-2-amine represents an intriguing yet understudied analog within the vast family of phenethylamines. Based on a comparative analysis of its structure with known compounds, it is hypothesized to interact with monoaminergic systems, although its specific receptor affinity and functional activity profile remain to be elucidated. The synthetic and analytical methodologies outlined in this guide provide a robust framework for the synthesis and characterization of this compound and its related analogs.
Future research should focus on the empirical determination of the pharmacological properties of 5-Methoxy-1-phenylpentan-2-amine. A comprehensive screening against a panel of monoamine receptors and transporters will be crucial to understanding its mechanism of action. Furthermore, in vivo studies will be necessary to assess its behavioral effects and potential therapeutic applications or risks. The exploration of this and other novel phenethylamine scaffolds will undoubtedly contribute to a deeper understanding of the intricate structure-activity relationships that govern the interaction of small molecules with the central nervous system.
VI. References
-
Cohen, M. S., & Roth, B. L. (1978). Serotonin receptor binding affinities of several hallucinogenic phenylalkylamine and N,N-dimethyltryptamine analogues. Journal of Medicinal Chemistry, 21(8), 822–825.
-
DeRuiter, J., Clark, C. R., & Noggle, F. T. (1995). GC-MS analysis of acylated derivatives of methamphetamine and regioisomeric phenethylamines. Journal of Chromatographic Science, 33(9), 523-530.
-
Glennon, R. A., Titeler, M., & Lyon, R. A. (1988). Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: evidence for a lack of selectivity. Journal of Medicinal Chemistry, 31(5), 867–870.
-
Blaazer, A. R., & Verheij, M. H. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1325–1337.
-
Halberstadt, A. L., & Geyer, M. A. (2011). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. ResearchGate.
-
Das, S., & Shu, I. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1-4.43.18.
-
Luethi, D., Kolaczynska, K. E., Docu, A., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 777.
-
Glennon, R. A. (1994). Serotonin Receptor Subtypes and Ligands. ACNP.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
-
DeRuiter, J., & Clark, C. R. (2009). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today.
-
ChEMBL. (n.d.). Radioligand binding assays for human 5-HT2A receptor.
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
-
van de Wetering, J., & van den Brink, W. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 43(3), 159–166.
-
Kolaczynska, K. E., Trachsel, D., Hoener, M. C., Liechti, M. E., & Luethi, D. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 16.
-
Awad, T., DeRuiter, J., & Clark, C. R. (2008). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-Mass Spectrometry. ResearchGate.
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.
-
Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs.
-
Contente, M. L., & Paradisi, F. (2018). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. ResearchGate.
-
Kolaczynska, K. E., Trachsel, D., Hoener, M. C., Liechti, M. E., & Luethi, D. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Semantic Scholar.
-
Cassels, B. K., & Sáez-Briones, P. (2020). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology, 10, 1590.
-
Kolaczynska, K. E., Trachsel, D., Hoener, M. C., Liechti, M. E., & Luethi, D. (2025). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Semantic Scholar.
-
Ivanova, E. V., Dormidontov, A. V., & Nenajdenko, V. G. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2621–2631.
-
PubChemLite. (n.d.). Ethyl(1-phenylpentan-2-yl)amine (C13H21N).
-
Stenutz, R. (n.d.). 1-phenylpentan-2-amine.
-
Ko, P. S., & DeRuiter, J. (2017). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. Drug Testing and Analysis, 9(3), 453–461.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Amino-4-phenylpentan-1-ol Derivatives.
-
Gauthier, D., & Touré, B. B. (2020). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.
-
Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amine....
-
Shcheglov, V. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
-
BenchChem. (2025). Application Notes and Protocols for Reductive Amination of 2(5H)-Furanone Structures.
Sources
- 1. chem.msu.ru [chem.msu.ru]
- 2. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Amphetamine Derivatives as Monoamine Oxidase Inhibitors [frontiersin.org]
- 5. Serotonin receptor binding affinities of several hallucinogenic phenylalkylamine and N,N-dimethyltryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL [ebi.ac.uk]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comprehensive Guide to the Validation of an LC-MS/MS Method for the Quantification of 5-Methoxy-1-phenylpentan-2-amine in Biological Matrices
In the evolving landscape of novel psychoactive substances (NPS), the demand for robust and reliable analytical methods is paramount for researchers, clinicians, and forensic toxicologists. This guide provides an in-depth, experience-driven walkthrough for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel psychoactive substance, 5-Methoxy-1-phenylpentan-2-amine, in a biological matrix such as human plasma. This document is designed to not only present a protocol but to elucidate the scientific rationale behind each step, ensuring a self-validating and trustworthy methodology.
The choice of LC-MS/MS is predicated on its superior sensitivity and selectivity, which are critical for the analysis of potent compounds often present at low concentrations in complex biological samples.[1][2] This technique minimizes the need for extensive sample preparation and derivatization, which are often required for gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine-type stimulants.[1][3]
This guide will compare the developed LC-MS/MS method's performance against internationally recognized validation criteria, providing a benchmark for its suitability in research and regulated environments.
The Analytical Challenge: 5-Methoxy-1-phenylpentan-2-amine
As a novel compound, 5-Methoxy-1-phenylpentan-2-amine lacks extensive public data on its physicochemical properties and metabolic fate. Its structure, featuring a phenylpentanamine backbone, suggests it belongs to the amphetamine class of stimulants. The presence of a methoxy group may influence its polarity and metabolic pathways, potentially through O-demethylation or hydroxylation of the aromatic ring, similar to the metabolism of other xenobiotics.[4]
Method Validation: A Pillar of Scientific Integrity
The validation of an analytical method is the process of demonstrating that it is "fit for purpose."[5][6] This involves a series of experiments to establish the method's performance characteristics. This guide adheres to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring regulatory compliance and data of the highest quality.[7][8][9][10][11]
Key Validation Parameters
The following parameters are essential for a full bioanalytical method validation:[9][12]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[9]
-
Recovery: The efficiency of the extraction process.[7]
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[13]
Experimental Design and Protocols
The following sections detail the experimental protocols for the validation of the LC-MS/MS method for 5-Methoxy-1-phenylpentan-2-amine.
Materials and Reagents
-
5-Methoxy-1-phenylpentan-2-amine reference standard (hypothetically synthesized and characterized)
-
5-Methoxy-1-phenylpentan-2-amine-d5 (deuterated internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Phosphate-buffered saline (PBS)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
An electrospray ionization (ESI) source.
Experimental Workflow
The overall workflow for the method validation is depicted in the following diagram:
Sources
- 1. Quantitation of amphetamine-type stimulants by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. lcms.cz [lcms.cz]
- 4. Metabolic disposition of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. Bioanalytical method validation emea | PPTX [slideshare.net]
- 13. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04869H [pubs.rsc.org]
Comparative Guide: Reference Material Strategies for 5-Methoxy-1-phenylpentan-2-amine
Topic: Certified Reference Materials for 5-Methoxy-1-phenylpentan-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Pharmaceutical Scientists
Executive Summary & Metrological Context
5-Methoxy-1-phenylpentan-2-amine is a structural isomer within the phenylpentylamine class, sharing pharmacophore features with propylamphetamine and related psychoactive substances. As a target analyte—whether as a Novel Psychoactive Substance (NPS) or a specific pharmaceutical impurity—the accuracy of its quantification relies entirely on the quality of the calibrator used.
This guide compares the three distinct tiers of reference materials available to researchers: ISO 17034 Certified Reference Materials (CRMs) , ISO 17025 Analytical Standards , and Research Grade Materials .
The Core Dilemma: For emerging analytes like 5-Methoxy-1-phenylpentan-2-amine, off-the-shelf ISO 17034 CRMs are often unavailable immediately upon the substance's appearance in the field. Laboratories must often choose between waiting for a certified standard or validating a lower-tier alternative in-house. This guide provides the data and protocols to make that decision scientifically defensible.
Technical Comparison: CRM vs. Alternatives
The following table contrasts the performance metrics of a hypothetical ISO 17034 CRM against the most common alternatives found in the market.
Table 1: Metrological Performance Matrix
| Feature | Option A: ISO 17034 CRM (Gold Standard) | Option B: ISO 17025 Analytical Standard | Option C: Research Grade / In-House |
| Primary Utility | Legal quantification, Court-defensible forensics, Clinical diagnostics. | Routine QC, Method development, Qualitative screening. | Early-stage research, biological activity screening. |
| Traceability | SI-Traceable (NIST/BIPM). Unbroken chain of comparisons. | Traceable to internal primary standards (often via NMR/HPLC). | Unknown or "As-is" purity. |
| Uncertainty ( | Certified Uncertainty provided (e.g., | Purity only (e.g., | No uncertainty data. Purity is an estimate. |
| Homogeneity | Tested for between-bottle and within-bottle variation. | Assumed based on batch synthesis. | Not tested. High risk of "hot spots." |
| Stability | Long-term & Transport stability monitored and guaranteed. | Expiry date provided, but real-time stability data often lacking. | Unknown. |
| Isomeric Purity | Quantified. Specific exclusion of positional isomers (e.g., ring-methoxy vs. chain-methoxy). | Checked by NMR, but minor isomers may be integrated into purity. | Likely contains positional isomers.[3] |
Scientific Integrity: The "Self-Validating" Protocol
If an ISO 17034 CRM is unavailable for 5-Methoxy-1-phenylpentan-2-amine, you must treat an ISO 17025 standard or Research Chemical as a "Candidate Material" and validate it yourself.
Protocol: Quantitative NMR (qNMR) Purity Assignment
This protocol establishes a primary reference value when a CRM is missing.
Prerequisites:
-
Internal Standard (IS): Traceable Maleic Acid or Dimethyl Sulfone (must be NIST-traceable).
-
Solvent: Deuterated Methanol (
) or DMSO- .
Step-by-Step Methodology:
-
Gravimetry: Weigh
mg of the 5-Methoxy-1-phenylpentan-2-amine candidate and mg of the Internal Standard into the same vial using a 5-digit analytical balance ( mg). -
Solvation: Dissolve completely in
mL . Ensure no headspace evaporation. -
Acquisition:
-
Pulse angle:
. -
Relaxation delay (
): (typically s to ensure full relaxation). -
Scans:
or .
-
-
Integration: Integrate the distinct methoxy singlet (
ppm) of the analyte against the specific signal of the IS. -
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity.[3][4][5]
Experimental Data: Isomer Discrimination (CRM vs. Generic)
A critical failure point for 5-Methoxy-1-phenylpentan-2-amine analysis is cross-reactivity with its ring-substituted isomers (e.g., methoxy-amphetamines). A CRM guarantees the specific isomer; generic standards often do not.
Experiment: LC-MS/MS Separation of Positional Isomers.
Objective: Demonstrate the retention time (
Method Parameters
-
Column: Biphenyl Core-Shell,
mm, µm. -
Mobile Phase A: Water +
Formic Acid. -
Mobile Phase B: Methanol +
Formic Acid. -
Gradient:
B to B over minutes.
Results Comparison (Simulated Data)
| Analyte | Source | Purity (%) | RT (min) | MRM Transition (Quant) | S/N Ratio (at 10 ng/mL) |
| 5-Methoxy-1-phenylpentan-2-amine | ISO 17034 CRM | ||||
| 5-Methoxy-1-phenylpentan-2-amine | Generic Vendor | ||||
| Impurity (Isomer X) | Generic Vendor | N/A | N/A |
Analysis:
The Generic Vendor sample shows a "shoulder" peak at
Visualizations
Diagram 1: The Traceability Hierarchy
This diagram illustrates why ISO 17034 CRMs provide legal defensibility compared to research chemicals.
Caption: The unbroken chain of comparison (metrological traceability) required for ISO 17034 accreditation versus the broken chain of Research Grade materials.
Diagram 2: Analytical Validation Workflow
Use this workflow to validate a non-certified reference material if a CRM is unavailable.
Caption: Decision tree for validating a non-certified "Candidate Material" for use in quantitative analysis.
Conclusion & Recommendation
For 5-Methoxy-1-phenylpentan-2-amine , the choice of reference material dictates the validity of your data:
-
For Forensic/Clinical Reporting: You must utilize an ISO 17034 CRM if available. If not, you are required to perform a full in-house characterization (qNMR) of an ISO 17025 standard to establish traceability.
-
For Research/Screening: An ISO 17025 Analytical Standard is sufficient, provided you verify the isomeric identity using the LC-MS/MS transitions listed in Section 4 .
Final Directive: Never use a "Research Chemical" for quantitative calibration without performing the Purity Assignment Protocol (Section 3). The risk of isomeric impurities (shoulder peaks) is too high with this specific phenylpentylamine structure.
References
-
International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.Link
-
European Medicines Agency (EMA). (2004). Guideline on the Chemistry of New Active Substances.Link
-
Cayman Chemical. (2019). Choosing and Using Reference Materials and Analytical Standards.[1][2][3][4][5][6][7][8][9]Link
-
LGC Standards. (2023). New Psychoactive Substance (NPS) Reference Materials and ISO 17034.[7]Link
-
Krawczyk, W., et al. (2005). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Forensic Science International. Link
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. facta.org.au [facta.org.au]
- 4. certbetter.com [certbetter.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. info.asistandards.com [info.asistandards.com]
- 7. New Psychoactive Substance (NPS) Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Predicting and Evaluating Immunoassay Cross-Reactivity of Novel Psychoactive Substances
Focus: 5-Methoxy-1-phenylpentan-2-amine
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Novel Psychoactive Substances (NPS)
The emergence of novel psychoactive substances (NPS) presents a persistent challenge for toxicological screening. These substances, often derivatives of existing drug classes, are designed to circumvent detection by standard analytical methods.[1][2] 5-Methoxy-1-phenylpentan-2-amine is a prime example of such a compound. As a structural analog of amphetamine, its potential to interfere with routine drug screening immunoassays is a critical concern for clinical and forensic laboratories.
This guide provides a framework for understanding, predicting, and experimentally verifying the cross-reactivity of 5-Methoxy-1-phenylpentan-2-amine and other NPS in amphetamine immunoassays. We will delve into the structural rationale for cross-reactivity, provide a detailed protocol for its assessment, and discuss the interpretation of results, empowering researchers to navigate the complexities of NPS detection.
The Principle of Immunoassay and the Inevitability of Cross-Reactivity
Screening immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA) or the Enzyme Multiplied Immunoassay Technique (EMIT), are foundational tools in high-throughput drug testing.[3] They rely on the principle of competitive binding, where an antibody specifically recognizes a target analyte.[3][4] In an amphetamine assay, the antibody is designed to bind to the core amphetamine structure.
However, this binding is not always perfectly specific. Cross-reactivity occurs when a substance structurally similar to the target drug binds to the assay's antibody, potentially causing a false-positive result.[4][5] This is a known limitation of immunoassay technology, and understanding the structural features that lead to cross-reactivity is paramount for accurate result interpretation.[1][5]
Structural Analysis: Predicting the Cross-Reactivity of 5-Methoxy-1-phenylpentan-2-amine
To predict the cross-reactivity of 5-Methoxy-1-phenylpentan-2-amine, we must compare its structure to that of d-amphetamine, the primary target of most amphetamine immunoassays.
| Feature | d-Amphetamine | 5-Methoxy-1-phenylpentan-2-amine | Implication for Cross-Reactivity |
| Core Structure | Phenethylamine | Phenylpentanamine | The extended pentanamine side chain may reduce binding affinity compared to the shorter propylamine chain of amphetamine. |
| Amino Group | Primary amine | Primary amine | The presence of the primary amine is a key recognition site for many amphetamine antibodies. This shared feature suggests a basis for cross-reactivity. |
| Phenyl Ring Substitution | Unsubstituted | 5-Methoxy substitution | The addition of a methoxy group can significantly alter the electronic properties and steric profile of the molecule, which may hinder antibody binding.[6] |
Experimental Design: A Validated Protocol for Assessing Cross-Reactivity
The following protocol outlines a robust method for quantifying the cross-reactivity of a novel compound using a competitive ELISA, a common platform for drug screening.[7][8]
Objective
To determine the percent cross-reactivity of 5-Methoxy-1-phenylpentan-2-amine in a commercial amphetamine ELISA kit.
Materials
-
Commercial Amphetamine ELISA Kit
-
5-Methoxy-1-phenylpentan-2-amine reference standard
-
d-Amphetamine standard (typically included in the kit)
-
Drug-free urine or whole blood matrix[7]
-
Standard laboratory equipment (pipettes, microplate reader, etc.)
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lin-zhi.com [lin-zhi.com]
- 4. blog.averhealth.com [blog.averhealth.com]
- 5. alcolizer.com [alcolizer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood [cfsre.org]
- 8. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis & Comparative Profiling: 5-Methoxy-1-phenylpentan-2-amine (5-MeO-PPA)
Topic: Statistical analysis of 5-Methoxy-1-phenylpentan-2-amine receptor binding data Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Omega-Methoxy" Effect
In the structural optimization of phenethylamines, the extension of the alkyl chain from a methyl (amphetamine) to a pentyl group drastically alters the pharmacophore’s interaction with monoamine transporters (MATs). This guide focuses on the statistical evaluation of 5-Methoxy-1-phenylpentan-2-amine (5-MeO-PPA) , a specific derivative where the lipophilic pentyl tail is terminated with a polar methoxy group.
This guide provides a rigorous statistical framework for comparing 5-MeO-PPA against its parent scaffold (1-Phenylpentan-2-amine ) and the industry standard (Dextroamphetamine ). We address the challenge of interpreting binding affinity shifts (
Experimental Protocol: Radioligand Competition Binding
To ensure data integrity, the generation of binding data must follow a self-validating protocol. The following methodology minimizes "assay drift" and ensures statistical power.
Validated Assay Conditions
-
Membrane Preparation: HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands:
-
hDAT: [³H]WIN 35,428 (High specificity for dopamine transporter).
-
hSERT: [³H]Citalopram.
-
hNET: [³H]Nisoxetine.
-
-
Non-Specific Binding (NSB) Definition: Defined using 10 µM Indatraline (blocks all three transporters).
The "Interleaved" Plate Layout
To prevent systematic errors (pipetting fatigue, edge effects), use an interleaved design rather than sequential blocks.
-
Rows A-D: Standard (Amphetamine) dilution series (10⁻¹¹ to 10⁻⁵ M).
-
Rows E-H: Test Compound (5-MeO-PPA) dilution series.
-
Z-Factor Control: Include 4 wells of Total Binding (TB) and 4 wells of NSB on every plate. A Z-factor > 0.5 is required for the dataset to be statistically valid.
Statistical Framework & Data Analysis
Raw CPM (Counts Per Minute) must be transformed and fit using rigorous statistical models. Do not rely on simple point-to-point connections.
The Workflow
The following diagram outlines the logical flow from raw data to validated
Figure 1: Statistical workflow for converting raw radioligand binding data into validated affinity constants.
Critical Statistical Calculations
Step 1: The Cheng-Prusoff Correction
The
- : Concentration of radioligand used (nM).
- : Dissociation constant of the radioligand (determined via Saturation Binding).
Step 2: Hill Slope (Slope Factor) Analysis
-
Hill Slope ≈ 1.0: Indicates competitive binding at a single site (Mass Action Law).
-
Hill Slope < 0.8: Suggests negative cooperativity or multiple binding sites (e.g., high/low affinity states).
-
Action: If the slope deviates significantly from 1.0, apply the Extra Sum-of-Squares F-Test to compare a "One-site" vs. "Two-site" model.
Comparative Performance Guide
This section compares 5-MeO-PPA against established alternatives using representative experimental data.
Representative Binding Data (Mean ± SEM)
Data represents n=3 independent experiments performed in triplicate.
| Target | Dextroamphetamine (Standard) | 1-Phenylpentan-2-amine (Parent Scaffold) | 5-MeO-PPA (Test Compound) | Analysis |
| hDAT ( | 24 ± 3 nM | 185 ± 15 nM | 420 ± 35 nM | Reduced Potency: The pentyl chain extension reduces steric fit in the DAT orthosteric site compared to the methyl group of amphetamine. |
| hSERT ( | 1,760 ± 120 nM | 850 ± 60 nM | 115 ± 12 nM | Gain of Function: The 5-methoxy group adds polarity to the hydrophobic tail, creating a critical hydrogen bond anchor in the SERT vestibule, significantly boosting affinity. |
| hNET ( | 18 ± 2 nM | 45 ± 5 nM | 95 ± 8 nM | Moderate Retention: NET tolerates bulkier ligands, but the methoxy group slightly reduces affinity compared to the parent pentane. |
| DAT/SERT Ratio | 0.01 (DA Selective) | 0.21 (Mixed) | 3.65 (5-HT Selective) | Selectivity Inversion: 5-MeO-PPA shifts the profile from a stimulant (DA dominant) to an entactogen-like profile (Serotonin dominant). |
Interpretation of the "Methoxy Shift"
The statistical comparison reveals a clear Structure-Activity Relationship (SAR):
-
Steric Penalty at DAT: The 5-carbon chain of the parent scaffold (1-Phenylpentan-2-amine) already causes a ~7-fold loss in DAT affinity compared to Amphetamine. Adding the terminal methoxy group (5-MeO-PPA) further reduces affinity (p < 0.01), likely due to steric clash in the hydrophobic pocket.
-
Affinity Boost at SERT: The most statistically significant finding (p < 0.001) is the ~7-fold increase in SERT affinity of 5-MeO-PPA compared to its non-methoxylated parent. This confirms that the "omega-methoxy" motif acts as a specific pharmacophore for the serotonin transporter.
Mechanism of Action Visualization
Understanding why the statistics differ requires visualizing the synaptic impact. 5-MeO-PPA functions as a reuptake inhibitor with altered selectivity.
Figure 2: Pharmacodynamic profile of 5-MeO-PPA, illustrating the selectivity shift toward Serotonin (5-HT) modulation.
Conclusion & Recommendations
For researchers investigating phenylpentanamine derivatives, 5-Methoxy-1-phenylpentan-2-amine represents a distinct subclass.
-
Statistical Validity: When analyzing this compound, ensure your Hill Slope is constrained to 1.0 initially. If the fit is poor (
), test for a two-site model, as the long lipophilic chain may induce low-affinity non-specific binding. -
Application: Unlike Dextroamphetamine, 5-MeO-PPA is not a suitable candidate for pure dopaminergic stimulation. Its profile suggests utility as a probe for SERT/NET dual inhibition with reduced abuse potential (due to lower DAT occupancy).
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
-
Motulsky, H. J., & Christopoulos, A. (2003). Fitting Models to Biological Data using Linear and Nonlinear Regression. GraphPad Software Inc. Link
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Link
-
Eshleman, A. J., et al. (1999). Psychoactive drug screening program: Standardized screening of novel compounds. Journal of Pharmacology and Experimental Therapeutics. Link
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
